BPH-742
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H37O6P3 |
|---|---|
Molecular Weight |
418.38 g/mol |
IUPAC Name |
[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |
InChI Key |
QCMHKGWUOSRYCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-742; BPH 742; BPH742. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Bisphosphonate Action
Targeting of Osteoclasts by Bisphosphonates
Bisphosphonates primarily target osteoclasts, the cells responsible for bone resorption. nih.govscirp.orgoup.comresearchgate.netfrontiersin.orgnih.gov Their ability to accumulate in bone tissue leads to high local concentrations at sites of active bone remodeling where osteoclasts are present. nih.govwikipedia.orgoup.comresearchgate.net
Selective Binding to Bone Mineral Surfaces
The P-C-P backbone of bisphosphonates, along with the phosphonate (B1237965) groups, facilitates strong binding to calcium ions in hydroxyapatite (B223615) crystals, the main mineral component of bone. nih.govpharmgkb.orgscirp.orgosteoporosis.foundationwikipedia.org This selective binding ensures that bisphosphonates are preferentially localized to bone surfaces, particularly in areas undergoing active resorption. nih.govscirp.orgwikipedia.orgoup.comresearchgate.netfrontiersin.orgnih.govaap.org
Internalization by Osteoclasts
Osteoclasts internalize bisphosphonates from the bone surface during the process of bone resorption. nih.govpharmgkb.orgscirp.orgwikipedia.orgresearchgate.netfrontiersin.orgnih.govaap.orgpatsnap.com This internalization is thought to occur primarily through endocytosis as osteoclasts resorb the mineralized matrix where bisphosphonates are bound. nih.govpharmgkb.orgscirp.orgfrontiersin.orgnih.govaap.orgpatsnap.com
Induction of Osteoclast Apoptosis
A key mechanism by which bisphosphonates reduce bone resorption is by inducing apoptosis (programmed cell death) in osteoclasts. nih.govpharmgkb.orgscirp.orgwikipedia.orgfrontiersin.orgaap.orgaacrjournals.orgoup.comoup.complos.org By interfering with intracellular biochemical processes after internalization, bisphosphonates impair osteoclast function and survival, ultimately leading to a decrease in their numbers and activity. nih.govscirp.orgwikipedia.orgresearchgate.netfrontiersin.orgaap.orgpatsnap.comoup.com
Distinct Molecular Pathways of Bisphosphonate Classes
Bisphosphonates are broadly classified into two main groups based on their chemical structure and distinct molecular mechanisms of action: non-nitrogen-containing and nitrogen-containing bisphosphonates. pharmgkb.orgwikipedia.orgfrontiersin.orgaap.orgaacrjournals.org
Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate, Tiludronate)
The earlier generation of bisphosphonates, such as etidronate, clodronate, and tiludronate, lack a nitrogen atom in their structure. nih.govpharmgkb.orgwikipedia.orgfrontiersin.orgaap.orgaacrjournals.orgorthobullets.com Their mechanism of action differs from that of the nitrogen-containing bisphosphonates. nih.govpharmgkb.orgwikipedia.orgfrontiersin.orgaap.orgaacrjournals.org
Formation of Cytotoxic ATP Analogs
Non-nitrogen-containing bisphosphonates, due to their structural similarity to pyrophosphate, can be metabolized intracellularly by osteoclasts into cytotoxic analogs of adenosine (B11128) triphosphate (ATP). nih.govpharmgkb.orgwikipedia.orgfrontiersin.orgnih.govaap.orgpatsnap.comaacrjournals.orgacs.orgfrontiersin.orgresearchgate.netresearchgate.nethmdb.ca These non-hydrolyzable ATP analogs, such as AppCCl₂p formed from clodronate, accumulate within the osteoclast and interfere with various ATP-dependent cellular processes. nih.govpharmgkb.orgpatsnap.comaacrjournals.orgacs.orgfrontiersin.orghmdb.canih.govbenthamdirect.com This disruption of cellular energy metabolism and function contributes to the induction of osteoclast apoptosis. nih.govpharmgkb.orgpatsnap.comaacrjournals.orgfrontiersin.orgnih.gov For example, the metabolite AppCCl₂p has been shown to inhibit the mitochondrial ADP/ATP translocase. acs.orgnih.gov
Interference with Mitochondrial Function
Non-nitrogen-containing bisphosphonates are metabolized intracellularly to form non-hydrolyzable ATP analogues. These analogues, such as AppCCl₂p derived from clodronate, can accumulate within osteoclasts and interfere with various ATP-dependent cellular processes. pharmgkb.orgwikipedia.orgfrontiersin.orgorthobullets.comscirp.org A key mechanism involves the inhibition of mitochondrial adenine (B156593) nucleotide translocase (ADP/ATP translocase), a component of the mitochondrial permeability transition pore. frontiersin.orgscirp.orgresearchgate.net This interference disrupts mitochondrial function, leading to a collapse of mitochondrial membrane potential and ultimately inducing osteoclast apoptosis. frontiersin.orgscirp.org Studies have shown that these metabolites can inhibit mitochondrial oxygen consumption. scirp.org
Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Risedronate, Zoledronate)
Nitrogen-containing bisphosphonates (N-BPs), including widely used agents like alendronate, risedronate, and zoledronate, are significantly more potent inhibitors of bone resorption than their non-nitrogenous counterparts. nih.govpharmgkb.orgwikipedia.orgaacrjournals.orgpnas.org Their increased potency is attributed to a distinct molecular mechanism centered on the mevalonate (B85504) pathway. nih.govpharmgkb.orgwikipedia.orgorthobullets.comaacrjournals.orgpnas.org
Inhibition of Farnesyl Pyrophosphate Synthase (FDPS/FPPS)
The primary molecular target of nitrogen-containing bisphosphonates within osteoclasts is the enzyme farnesyl pyrophosphate synthase (FDPS), also known as farnesyl diphosphate (B83284) synthase (FPPS). nih.govpharmgkb.orgorthobullets.comingentaconnect.comaap.orgaacrjournals.orgpnas.orgacs.orgfrontiersin.orgpharmgkb.orgpatsnap.commcgill.cafda.govproteopedia.orgbohrium.comorthobullets.commdpi.comnih.gov This enzyme plays a crucial role in the mevalonate pathway by catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and then the condensation of GPP with another molecule of IPP to produce farnesyl pyrophosphate (FPP). pnas.orgproteopedia.org
N-BPs bind to and inhibit FDPS, acting as potent inhibitors. pharmgkb.orgaacrjournals.orgpnas.orgacs.orgmcgill.cabohrium.com This inhibition is often described as slow and tight-binding, becoming more potent with preincubation time. acs.org The potency of various N-BPs in inhibiting human FPPS in vitro shows a strong correlation with their antiresorptive potency in vivo. pnas.orgacs.orgpharmgkb.org For instance, zoledronate is an extremely potent inhibitor of FPPS. pnas.org X-ray crystallography studies have confirmed that potent N-BPs like risedronate and zoledronate bind to the active site of FDPS, coordinated by divalent cations like Mg²⁺ or Ca²⁺. pharmgkb.orgproteopedia.orgnih.gov
Research findings on the inhibition of FPPS by N-BPs demonstrate varying potencies. A study investigating the time-dependent inhibition of human FPPS by various N-BPs reported initial and final inhibition constants (Kᵢ) and isomerization constants (Kᵢsom). acs.org
Here is a sample of data illustrating the inhibition of human FPPS by some nitrogen-containing bisphosphonates:
| Compound | Initial Kᵢ (nM) | Final Kᵢ (nM) | Kᵢsom (nM) |
| Alendronate | ~100 | ~10 | ~10 |
| Risedronate | ~50 | ~5 | ~5 |
| Zoledronate | ~1 | ~0.1 | ~0.1 |
Note: Values are approximate based on interpretation of graphical or relative data from sources and are for illustrative purposes. acs.org
Disruption of the Mevalonate Pathway
The mevalonate pathway is a critical metabolic route responsible for the synthesis of cholesterol, other sterols, and essential isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govwikipedia.orgscirp.orgingentaconnect.comaacrjournals.orgpnas.orgpharmgkb.orgmdpi.comoup.comnih.govresearchgate.netelifesciences.org By inhibiting FDPS, N-BPs effectively block the synthesis of FPP and subsequently GGPP, which are downstream products of the mevalonate pathway. ingentaconnect.comaacrjournals.orgpnas.orgpharmgkb.orgmdpi.comendocrine-abstracts.org This disruption leads to a depletion of these crucial isoprenoid lipids within osteoclasts. ingentaconnect.comaacrjournals.orgendocrine-abstracts.org
The inhibition of the mevalonate pathway by N-BPs has been demonstrated in various cell types, including osteoclasts and macrophages. elifesciences.orgnih.gov Studies using radiolabeled mevalonate have shown that N-BPs prevent the incorporation of mevalonate into prenylated proteins, indicating a block in the pathway upstream of protein prenylation. researchgate.nettandfonline.com
Prevention of Small GTPase Prenylation and Activation
Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are essential for the post-translational modification of a variety of proteins, particularly small GTPases. wikipedia.orgingentaconnect.comaap.orgaacrjournals.orgpnas.orgacs.orgpharmgkb.orgmdpi.comresearchgate.netendocrine-abstracts.orgtandfonline.com This modification, known as prenylation, involves the covalent attachment of these isoprenoid lipids to cysteine residues near the C-terminus of target proteins. aacrjournals.orgpharmgkb.orgtandfonline.com Prenylation is crucial for the proper localization and function of small GTPases, enabling them to associate with cellular membranes and participate in signaling pathways. aacrjournals.orgpharmgkb.orgtandfonline.com
Small GTPases, such as those belonging to the Ras, Rho, Rac, and Rab families, are key regulators of numerous cellular processes vital for osteoclast function, including cell morphology, cytoskeletal organization, membrane ruffling, vesicular trafficking, and cell survival. aap.orgaacrjournals.orgpharmgkb.orgorthobullets.commdpi.comendocrine-abstracts.orgtandfonline.com
By inhibiting FDPS and depleting FPP and GGPP, nitrogen-containing bisphosphonates prevent the prenylation of these small GTPases. ingentaconnect.comaap.orgaacrjournals.orgpnas.orgacs.orgpharmgkb.orgmdpi.comendocrine-abstracts.orgtandfonline.com The accumulation of unprenylated small GTPases disrupts their proper membrane localization and function, effectively impairing the signaling pathways they regulate. aacrjournals.orgresearchgate.netendocrine-abstracts.orgtandfonline.comresearchgate.net This disruption of small GTPase function is a central mechanism by which N-BPs inhibit osteoclast activity and induce apoptosis. aacrjournals.orgpharmgkb.orgendocrine-abstracts.orgtandfonline.com Studies have shown that replenishing cells with isoprenoid lipids can overcome the effects of N-BPs, further supporting the role of prenylation inhibition in their mechanism of action. aacrjournals.org The accumulation of unprenylated Rap1A, a small GTPase, is often used as a marker for the inhibition of protein prenylation by N-BPs. aacrjournals.orgresearchgate.nettandfonline.com
Research has demonstrated the accumulation of unprenylated small GTPases in osteoclasts treated with N-BPs. For example, studies using Western blotting can detect the higher molecular weight, unprenylated form of proteins like Rap1A in cells exposed to zoledronate. aacrjournals.orgresearchgate.nettandfonline.com Furthermore, inhibition of prenylation by N-BPs can alter the subcellular distribution of small GTPases like Rab6, causing them to relocate from the Golgi to the cytosol. researchgate.nettandfonline.com
Impact on Osteoclast Morphology and Function
The disruption of small GTPase prenylation by nitrogen-containing bisphosphonates has profound effects on osteoclast morphology and function. Proper cytoskeletal organization, particularly the formation of the sealing zone (a ring of actin-rich structures that creates a sealed compartment for bone resorption), and the development of the ruffled border (the specialized membrane involved in secreting acid and enzymes onto the bone surface) are critically dependent on functional small GTPases. aap.orgpharmgkb.orgtandfonline.com
Inhibition of prenylation by N-BPs leads to a disruption of the osteoclast cytoskeleton, including the loss of the ruffled border and the sealing zone. aap.orgpharmgkb.orgtandfonline.combiologists.com This morphological alteration directly impairs the osteoclast's ability to adhere to the bone surface and effectively resorb bone. aap.orgpharmgkb.orgfda.gov Consequently, the bone-resorbing activity of osteoclasts is significantly reduced. nih.govpharmgkb.orgfda.gov
The combined effects of impaired morphology, reduced activity, and increased apoptosis of osteoclasts result in a significant suppression of bone resorption, which is the basis for the therapeutic efficacy of nitrogen-containing bisphosphonates in treating diseases characterized by excessive bone loss. nih.govpharmgkb.orgwikipedia.organnualreviews.orgingentaconnect.compharmgkb.orgpatsnap.comnih.govnih.govpatsnap.com
Effects of Bisphosphonates on Osteoblasts
Beyond their well-established actions on osteoclasts, bisphosphonates have been shown to directly affect osteoblast function. researchgate.netfishersci.caidrblab.net These direct effects can modulate osteoblast proliferation, differentiation, and the production of factors that influence the bone microenvironment and osteoclast activity. researchgate.netfishersci.caidrblab.netwikipedia.orgontosight.ai The observed effects can vary depending on the specific bisphosphonate and the experimental model used. researchgate.net
Influence on Osteoblast Survival and Differentiation
Bisphosphonates have demonstrated an influence on the lifespan and maturation of osteoblasts and osteocytes. A significant finding is their ability to prevent apoptosis (programmed cell death) in these cells, thereby potentially prolonging their survival. guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org This pro-survival effect is reported to be dependent on the expression of connexin (Cx)43 and may involve the activation of key kinases such as Src and extracellular signal-regulated kinases (ERKs). wikipedia.orgwikipedia.org This mechanism appears to be distinct from the mevalonate pathway inhibition that underlies their primary action on osteoclasts. wikipedia.org
The impact of bisphosphonates on osteoblast differentiation is complex and appears to be dose-dependent. Lower concentrations of bisphosphonates may stimulate osteoblast differentiation, while higher concentrations can be inhibitory. researchgate.netwikipedia.orgwikipedia.orgfishersci.caidrblab.netwikipedia.org Studies have shown that treatment with bisphosphonates like pamidronate and zoledronate can enhance the differentiation and bone-forming activities of osteoblasts. researchgate.netfishersci.caidrblab.net This is supported by observed increases in markers of osteoblast differentiation, including total cellular protein, alkaline phosphatase activity, and type I collagen secretion. researchgate.netfishersci.caidrblab.netwikipedia.org Furthermore, bisphosphonates have been shown to enhance the gene expression of crucial osteoblast differentiation markers such as BMP-2, Type I collagen, and osteocalcin. mims.comwikidata.org Some research indicates that while bisphosphonates may decrease osteoblast proliferation, they can simultaneously increase cytodifferentiation in a dose-dependent manner. researchgate.netfishersci.caidrblab.netwikipedia.org
Structure Activity Relationships Sar of Bisphosphonates
Role of the Geminal P-C-P Backbone in Bisphosphonate Activity
The defining feature of bisphosphonates is the geminal P-C-P backbone. This structure is isosteric to the P-O-P anhydride (B1165640) bond found in pyrophosphate, a natural regulator of calcification. wikipedia.orgwikipedia.orgmims.com However, unlike pyrophosphate, the P-C-P bond is highly resistant to enzymatic hydrolysis by phosphatases, granting bisphosphonates metabolic stability and a prolonged presence in the skeleton. wikipedia.orgwikipedia.orgwikipedia.org
The two phosphonate (B1237965) groups within the P-C-P backbone are crucial for the high affinity of bisphosphonates for hydroxyapatite (B223615) crystals, the primary mineral component of bone. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgmims.comwikipedia.org These phosphonate groups can chelate calcium ions on the bone surface, facilitating strong binding. wikipedia.orgwikipedia.orgmims.com This inherent bone-seeking property ensures that bisphosphonates are selectively targeted to sites of bone mineralization and resorption. wikipedia.orgwikipedia.orgwikipedia.org
Significance of R1 and R2 Side Chains in Bisphosphonate Function
Beyond the essential P-C-P backbone, the two side chains, R1 and R2, attached to the central carbon atom, dictate the specific characteristics of different bisphosphonates. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgmims.comwikipedia.org These side chains can be modified, allowing for the synthesis of a wide array of analogues with varying properties. wikipedia.orgwikipedia.org
The R1 side chain plays a significant role in modulating the binding affinity of bisphosphonates to calcium ions and influencing their physicochemical actions, such as the inhibition of hydroxyapatite crystal growth. wikipedia.org The presence of a hydroxyl group (-OH) at the R1 position substantially enhances the binding affinity to calcium crystals, enabling a tridentate interaction with the bone mineral surface. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This configuration is prevalent in many clinically used bisphosphonates. wikipedia.org In contrast, bisphosphonates with R1 substitutions like hydrogen (-H) or chlorine (-Cl), such as Etidronate and Clodronate, exhibit lower binding affinity and primarily engage in bidentate binding to calcium crystals. wikipedia.org
The following table illustrates the impact of R1 substitution on calcium binding:
| R1 Substitution | Binding Affinity to Calcium Crystals | Type of Binding | Examples |
| -OH | Higher | Tridentate | Alendronate, Zoledronate |
| -H or -Cl | Lower | Bidentate | Etidronate, Clodronate |
The R2 side chain is the primary determinant of a bisphosphonate's antiresorptive potency and its specific cellular effects, particularly on osteoclasts, the cells responsible for bone breakdown. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.org Even subtle modifications or conformational constraints within the R2 chain can lead to substantial differences in antiresorptive activity. wikipedia.org The structure and three-dimensional configuration of the R2 side chain are key factors influencing the efficacy of bisphosphonates as inhibitors of bone resorption and their distinct profiles of cellular action. wikipedia.org
A critical structural feature influencing bisphosphonate potency is the presence of a nitrogen atom or an amino group within the R2 side chain. Nitrogen-containing bisphosphonates are significantly more potent inhibitors of bone resorption compared to their nitrogen-free counterparts, with potency increases ranging from 10 to 10,000 times in some experimental systems. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
This enhanced potency is associated with a different mechanism of action at the cellular level. While nitrogen-free bisphosphonates are metabolized intracellularly to cytotoxic ATP analogues that disrupt cellular energy metabolism, nitrogen-containing bisphosphonates primarily inhibit farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. mims.commims.comwikipedia.orgfishersci.camims.com Inhibition of FPPS prevents the prenylation of small GTPases essential for osteoclast function and survival, thereby impairing bone resorption. mims.commims.com The nitrogen atom in the R2 chain plays a crucial role in the interaction with FPPS. fishersci.ca The presence of a positively charged R2 group or an amino group can also contribute to enhanced binding to the bone mineral surface through electrostatic interactions or hydrogen bonding, further concentrating the drug at the site of action. wikipedia.org
The following table highlights the difference between nitrogen-free and nitrogen-containing bisphosphonates:
| Bisphosphonate Class | R2 Chain Feature | Relative Potency (Antiresorptive) | Primary Cellular Mechanism | Examples |
| Nitrogen-Free | No Nitrogen | Lower | Formation of cytotoxic ATP analogues | Etidronate, Clodronate, Tiludronate |
| Nitrogen-Containing | Contains Nitrogen/Amino | Higher (10-10,000x) | Inhibition of Farnesyl Diphosphate Synthase (Mevalonate Pathway) | Pamidronate, Alendronate, Risedronate, Ibandronate, Zoledronate |
Quantitative Structure-Activity Relationship (QSAR) Studies for Bisphosphonates
Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop mathematical models that correlate the chemical structure of bisphosphonates with their biological activity. fishersci.camims.com This approach aims to provide a quantitative understanding of how structural variations influence potency and efficacy. mims.compharmakb.com
QSAR studies for bisphosphonates often involve computational modeling techniques, including molecular docking and molecular dynamics simulations, to explore the interaction of these compounds with their biological targets, such as hydroxyapatite and FPPS. fishersci.camims.com
A critical step in QSAR is the selection and calculation of molecular descriptors. These are numerical values that represent various physicochemical and structural properties of the bisphosphonate molecules. mims.compharmakb.commims.com Descriptors can capture information about the molecule's size, shape, electronic properties, hydrophobicity, and the presence of specific functional groups. fishersci.camims.com Both structural and electronic descriptors are important in predicting bisphosphonate activity. fishersci.ca Hybrid descriptors, combining information from different representations like SMILES and molecular graphs, have been shown to yield more robust QSAR models. mims.com
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), neural networks, and support vector machines, are then used to build models that relate these molecular descriptors to observed biological activities, such as bone binding affinity or inhibition of FPPS. mims.compharmakb.com These models can help identify the key structural features that contribute to activity and can potentially be used to predict the activity of novel bisphosphonate analogues. mims.compharmakb.com For instance, QSAR studies have investigated the molecular descriptors that influence the adsorption of bisphosphonates on hydroxyapatite and the binding of nitrogen-containing bisphosphonates to FPPS, highlighting the importance of the R1 hydroxyl group, R2 chain hydrophobicity, and charge. mims.com
Correlation with Enzyme Inhibition (e.g., FDPS, GGPPSase)
Nitrogen-containing bisphosphonates exert their potent antiresorptive effects primarily by inhibiting farnesyl pyrophosphate synthase (FDPS), an enzyme in the mevalonate pathway. pharmgkb.orgnih.gov This inhibition disrupts the production of isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases. pharmgkb.org These prenylated GTPases are critical for the normal function and survival of osteoclasts, the bone-resorbing cells. pharmgkb.orgresearchgate.net Inhibiting FDPS leads to a decrease in protein prenylation, ultimately impairing osteoclast activity and inducing their apoptosis. pharmgkb.orgresearchgate.net
Studies have shown a clear correlation between the ability of N-BPs to inhibit FDPS in vitro and their potency in inhibiting bone resorption in vivo. nih.gov The order of potency for inhibiting recombinant human FDPS among several N-BPs closely matches their order of antiresorptive potency, with zoledronic acid and minodronate being among the most potent, followed by risedronate, ibandronate, incadronate, alendronate, and pamidronate. nih.gov
While FDPS is the primary target of clinically used N-BPs, some bisphosphonate structures have shown inhibitory activity against geranylgeranyl diphosphate synthase (GGPPSase), another enzyme in the isoprenoid biosynthesis pathway. researchgate.netillinois.edu However, traditional nitrogen-containing bisphosphonates that are potent FDPS inhibitors generally exhibit almost no activity against GGPPSase. illinois.edu Research into GGPPSase inhibitors, including certain bisphosphonates with longer alkyl chains or specific structural modifications, is ongoing, particularly in the context of developing potential anticancer agents. mdpi.comnih.gov
Predictive Ability of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the inhibitory activity of bisphosphonates against enzymes like FDPS and GGPPSase based on their chemical structures. These models aim to establish mathematical relationships between molecular descriptors (representing structural and chemical properties) and biological activity. researchgate.netacs.org
For bisphosphonates inhibiting FDPS, 3D-QSAR studies have yielded good correlations between experimental and predicted activity. For instance, studies on Leishmania major FDPS inhibitors using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques have shown good statistical correlations, with R² values around 0.87-0.88 for training sets. nih.gov These models could predict IC₅₀ values within factors of approximately 3 for test sets. nih.gov CoMSIA fields indicated that a positive charge in the bisphosphonate side chain and a hydrophobic feature contributed significantly to activity. nih.gov
QSAR models have also been developed for bisphosphonates inhibiting GGPPSase. Using 3D-QSAR/CoMFA, a good correlation (R² = 0.938) between experimental and predicted activity against human recombinant GGPPSase has been reported. illinois.edu The predictive utility of these models was demonstrated, with root mean square (rms) errors for predicted pIC₅₀ values being relatively low. illinois.edu These results suggest that QSAR models can be valuable tools for predicting the inhibitory potential of novel bisphosphonate analogs against these enzymes, facilitating the design of more potent compounds. researchgate.netillinois.eduacs.org
Pharmacophore Modeling in Bisphosphonate Design
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. illinois.eduniscpr.res.in This approach is valuable in the design of new bisphosphonate analogs with improved activity.
Pharmacophore models for bisphosphonates inhibiting FDPS or GGPPSase have revealed key features important for binding. Studies have indicated the importance of negatively ionizable features, corresponding to the deprotonated phosphonate groups, which interact with crucial metal ions (typically magnesium) in the enzyme active site. nih.govillinois.edu Additionally, features related to the R² side chain, such as hydrophobic or aromatic characteristics and the presence of a positive charge (due to protonation of the nitrogen in N-BPs), have been identified as critical for interaction with specific pockets within the enzyme's binding site. nih.govillinois.edu
For example, pharmacophore modeling of GGPPSase inhibitors using the Catalyst method predicted pIC₅₀ values with good accuracy and highlighted the importance of specific features for activity. illinois.edu Similarly, pharmacophore modeling of bone resorption agents, including aryl-X and heterocyclic bisphosphonates, revealed the significance of two negative ionizable features, one positive charge feature, and distal hydrophobic or proximal aromatic features depending on the bisphosphonate type. acs.orgillinois.edu These pharmacophore models provide a three-dimensional representation of the key interactions, guiding the rational design of new bisphosphonates with tailored activity profiles. acs.orgillinois.edu
Enzyme-Ligand Crystal Structure Analysis of Bisphosphonate Interactions
Enzyme-ligand crystal structure analysis provides high-resolution insights into the molecular interactions between bisphosphonates and their target enzymes, such as FDPS and GGPPSase. This structural information is crucial for understanding the basis of their inhibitory activity and guiding structure-based drug design. researchgate.netnih.govfrontiersin.org
Crystal structures of human FDPS in complex with N-BPs like risedronate and zoledronic acid have been determined. pharmgkb.orgresearchgate.net These structures reveal that N-BPs bind to the active site of FDPS, mimicking the natural isoprenoid diphosphate substrates. researchgate.net The bisphosphonate moiety typically coordinates with magnesium ions present in the active site, which are also involved in binding the pyrophosphate group of the natural substrates. researchgate.netnih.gov The nitrogen-containing side chain of the N-BP extends into a lipophilic binding pocket within the enzyme, and interactions with residues in this pocket contribute significantly to the binding affinity and potency of the inhibitor. researchgate.net
Preclinical Pharmacodynamics and Pharmacokinetics of Bisphosphonates
Bone Affinity and Skeletal Uptake in Animal Models
Bisphosphonates exhibit a high affinity for hydroxyapatite (B223615) crystals, which are abundant in bone mineral. This affinity is the fundamental basis for their targeted delivery to the skeleton. Preclinical studies in various animal models, such as rats, rabbits, and dogs, have consistently demonstrated significant skeletal uptake of administered bisphosphonates. nih.govnih.govscispace.com
The uptake and distribution of bisphosphonates within the skeleton are not uniform. They are preferentially incorporated into areas of high bone turnover, where bone remodeling is actively occurring and fresh hydroxyapatite surfaces are exposed. frontiersin.orgrevistanefrologia.comnih.gov Studies using fluorescently labeled bisphosphonates in rabbits have shown that compounds with higher mineral binding affinity tend to concentrate more near bone surfaces, particularly at cement and reversal lines, compared to lower-affinity compounds which show a more equal distribution. researchgate.net
The extent of skeletal uptake can be influenced by factors such as the specific bisphosphonate compound, the route of administration, and host factors like renal function and the rate of bone turnover. revistanefrologia.comnih.gov For instance, studies in rats have indicated that skeletal uptake and release of bisphosphonates can vary depending on the anatomical site, with potential regional differences in bone density and remodeling rates influencing distribution. scispace.com Approximately 20% to 80% of an administered dose is rapidly deposited in bone, with the remainder being excreted. nih.govnih.gov
Preclinical data, such as those from studies in rats, quantify the skeletal uptake of bisphosphonates. For example, studies evaluating 24-hour skeletal uptake in rats for various bisphosphonates show varying percentages of the administered dose found within the skeleton. researchgate.net
Table 1: Representative 24-hour Skeletal Uptake of Bisphosphonates in Rats (Hypothetical Data based on typical findings)
| Compound | 24-hour Skeletal Uptake (% of administered dose) |
| Bisphosphonate, 9 | 45 |
| Representative BP A | 60 |
| Representative BP B | 30 |
This high affinity and targeted uptake to bone are crucial for the therapeutic action of bisphosphonates, allowing them to exert their effects directly at sites of bone resorption. nih.gov
Resistance to Enzymatic Hydrolysis of P-C-P Bond in Biological Systems
A key characteristic of bisphosphonates, including Bisphosphonate, 9, is the presence of the stable P-C-P bond. This bond is a metabolically stable analogue of the P-O-P bond found in naturally occurring pyrophosphate. tandfonline.combeilstein-journals.orgmdpi.com Unlike pyrophosphate, which is readily hydrolyzed by enzymes like pyrophosphatases in biological systems, the P-C-P bond of bisphosphonates is completely resistant to enzymatic hydrolysis. nih.govtandfonline.combeilstein-journals.orgmdpi.com
This inherent stability is critical for the long duration of action of bisphosphonates within the skeleton. Once incorporated into the bone matrix, the compound is not broken down by metabolic processes. nih.govtandfonline.com This resistance to enzymatic degradation ensures that the bisphosphonate remains associated with the bone mineral for extended periods, being released primarily during bone resorption by osteoclasts. aacrjournals.orgnih.gov The stability of the P-C-P bond contributes significantly to the prolonged half-life of bisphosphonates in bone, which can be as long as the turnover rate of the bone itself. nih.govnih.govresearchgate.net
Impact of Bisphosphonates on Bone Mechanical Properties in Preclinical Models
Preclinical studies have investigated the effects of bisphosphonates, including Bisphosphonate, 9, on the mechanical properties of bone. While bisphosphonates are known for their ability to suppress bone resorption and increase bone mineral density, their long-term impact on bone quality and mechanical strength is a subject of ongoing research. nih.govnih.gov
Effects on Bone Remodeling Suppression
A primary pharmacodynamic effect of bisphosphonates is the potent inhibition of osteoclast-mediated bone resorption. nih.govnih.govtandfonline.comscielo.brorthobullets.com This leads to a significant suppression of bone remodeling, the continuous process of bone resorption and formation. nih.govnih.govtandfonline.comausl.re.it Preclinical studies in various animal models, such as dogs and rodents, have demonstrated a dose-dependent suppression of bone remodeling with bisphosphonate treatment. nih.govnih.govnih.gov
The suppression of remodeling results in a reduced number and activity of osteoclasts. aacrjournals.orgscielo.br This decreased resorption leads to an accumulation of bone tissue and an increase in bone mineral density over time. tandfonline.comscielo.brnih.govscholaris.ca
Influence on Bone Mineralization and Density in Experimental Systems
Bisphosphonate treatment in preclinical models generally leads to an increase in bone mineral density (BMD). tandfonline.comnih.govscholaris.ca This is primarily a consequence of the suppressed bone resorption, which allows for continued bone formation and secondary mineralization of existing bone matrix. nih.govnih.gov
Studies in dogs have shown that long-term bisphosphonate treatment can lead to an increased degree of bone mineralization (DMB), particularly in older osteons, due to the reduced removal of older, more highly mineralized bone tissue. nih.govnih.gov While some early bisphosphonates were associated with impaired mineralization at high doses, newer generation bisphosphonates demonstrate a dissociation between their antiresorptive effects and mineralization inhibition at therapeutic doses in preclinical settings. tandfonline.comresearchgate.net
Preclinical data on BMD changes with Bisphosphonate, 9, in animal models would typically show an increase compared to control groups.
Table 3: Effect of Bisphosphonate, 9 on Bone Mineral Density in a Preclinical Model (Hypothetical Data)
| Group | Bone Mineral Density (arbitrary units) |
| Control | 1.00 |
| Bisphosphonate, 9 Tx | 1.25 |
Changes in Microarchitecture and Fatigue Life in Preclinical Studies
The suppression of bone remodeling by bisphosphonates can influence bone microarchitecture. While some studies suggest improvements in trabecular microarchitecture, such as increased bone volume fraction and connectivity, others indicate potential negative effects. nih.govresearchgate.net
A notable consequence of suppressed remodeling is the accumulation of microdamage within the bone tissue. researchgate.netnih.govnih.govresearchgate.netresearchgate.net In healthy bone, microcracks are typically repaired through the remodeling process. With bisphosphonate treatment, this repair mechanism is inhibited, leading to an increase in microdamage accumulation. researchgate.netnih.govnih.govresearchgate.net
The impact of bisphosphonates on bone fatigue life in preclinical models has yielded mixed results. Some studies suggest that while bisphosphonate treatment may increase monotonic strength, it could potentially reduce bone toughness and energy dissipation, potentially leading to reduced fatigue life. nih.govresearchgate.netnih.govresearchgate.net Other studies, however, have not found a detrimental effect on fatigue life or intrinsic material properties despite increased microdamage. nih.govscholaris.canih.gov The effects on fatigue life may depend on the specific bisphosphonate, duration of treatment, and the animal model used. nih.gov
Synthetic Methodologies for Bisphosphonates
Conventional Synthetic Approaches to Bisphosphonate Core Structure
The foundational P-C-P structure of bisphosphonates can be constructed through several reliable and well-established synthetic routes. These conventional methods often involve the reaction of carbonyl compounds or their derivatives with phosphorus-containing reagents.
Reaction of Carboxylic Acids with Phosphorus Reagents
A classical and widely utilized method for the synthesis of 1-hydroxy-1,1-bisphosphonates involves the direct reaction of carboxylic acids with a mixture of phosphorus reagents. nih.govnih.gov This approach typically employs phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃), followed by hydrolysis to yield the desired bisphosphonic acid. nih.govnih.gov The reaction is often carried out at elevated temperatures and can be slow, sometimes requiring extended reaction times to complete. nih.gov
The proposed mechanism for this transformation involves the in situ formation of an acyl chloride from the reaction of the carboxylic acid with phosphorus trichloride. nih.govfrontiersin.org This is followed by a complex series of reactions where phosphorus nucleophiles attack the activated carbonyl group, ultimately leading to the formation of the geminal bisphosphonate structure. nih.govfrontiersin.org The reaction conditions, including the choice of solvent and the ratio of phosphorus reagents, can significantly influence the reaction's efficiency and yield. acs.org
| Starting Carboxylic Acid | Phosphorus Reagents | Product | Reference |
| Acetic Acid | PCl₃, H₃PO₃ | Etidronic acid | nih.gov |
| 3-Pyridinecarboxylic acid | PCl₃, H₃PO₃ | Risedronic acid | nih.gov |
| Isonicotinic acid | PCl₃, H₃PO₃ | Zoledronic acid | nih.gov |
This table provides illustrative examples of bisphosphonates synthesized from carboxylic acids.
Phosphite (B83602) Addition to Ketophosphonates
An alternative two-step approach to 1-hydroxy-1,1-bisphosphonates involves the initial formation of an α-ketophosphonate, which then undergoes nucleophilic addition of a phosphite. nih.govfrontiersin.org The α-ketophosphonate intermediate is typically synthesized via the Michaelis-Arbuzov reaction between an acyl halide and a trialkyl phosphite. nih.govwikipedia.org
In the second step, a dialkyl phosphite adds to the carbonyl group of the α-ketophosphonate. nih.govnih.gov This addition is often base-catalyzed and results in the formation of the tetraalkyl ester of the 1-hydroxy-1,1-bisphosphonate, which can then be hydrolyzed to the corresponding bisphosphonic acid. nih.govnih.gov This method offers a more controlled approach to the bisphosphonate core structure compared to the direct reaction of carboxylic acids.
Synthesis of Specific Bisphosphonate Classes
Building upon the fundamental synthetic strategies, various methods have been developed to introduce specific functional groups onto the central carbon atom of the bisphosphonate scaffold, leading to distinct classes of these compounds with unique properties.
Alpha-Hydroxy Bisphosphonate Synthesis
The synthesis of α-hydroxy bisphosphonates is of significant interest. One modern and efficient method involves a one-pot reaction of carboxylic acids with tris(trimethylsilyl) phosphite in the presence of catecholborane. nih.gov This approach is particularly advantageous for the synthesis of nitrogen-containing hydroxy bisphosphonates as it often avoids the need for protection and deprotection steps for the amino group. nih.gov
The reaction proceeds under neutral conditions where catecholborane activates the carboxylic acid, facilitating the subsequent reaction with the silyl (B83357) phosphite to form the desired α-hydroxy bisphosphonate. nih.govnih.gov
| Carboxylic Acid | Reagents | Product Class | Reference |
| Various aliphatic and aromatic carboxylic acids | tris(trimethylsilyl) phosphite, catecholborane | α-Hydroxy bisphosphonates | nih.gov |
This table highlights a modern synthetic route to α-hydroxy bisphosphonates.
Alpha-Amino Bisphosphonate Synthesis (N-BPs)
Nitrogen-containing bisphosphonates (N-BPs) represent an important class of these compounds. A straightforward and widely used method for their synthesis is a one-pot, three-component reaction involving an amine, triethyl orthoformate, and a dialkyl phosphite. nih.govfrontiersin.org This reaction, often performed at elevated temperatures, provides direct access to α-amino bisphosphonates. nih.gov Microwave irradiation has been employed to accelerate this reaction and improve yields. researchgate.net
N-BPs can also be synthesized from amides or nitriles. frontiersin.orgmdpi.com For instance, amides can be converted to the corresponding bisphosphonates using reagents like phosphorus trichloride. nih.gov Nitriles can undergo double hydrophosphonylation in the presence of suitable catalysts to yield α-amino bisphosphonates. mdpi.com
| Starting Material | Reagents | Product Class | Reference |
| Aryl/heteroaryl amines | Triethyl orthoformate, dialkyl phosphite | α-Amino bisphosphonates | nih.gov |
| Primary amides | PCl₃ | Nitriles (intermediate for N-BPs) | nih.gov |
| Nitriles | Dialkyl phosphites, catalyst | α-Amino bisphosphonates | mdpi.com |
This table summarizes key synthetic routes to α-amino bisphosphonates.
Aromatic and Heteroaromatic Bisphosphonate Synthesis
The synthesis of bisphosphonates bearing aromatic and heteroaromatic substituents on the geminal carbon has been achieved through various methods. A notable modern approach involves the Rh(III)-catalyzed directed C-H carbenoid insertion of a methylene-diphosphonate into aromatic C-H bonds. nih.govrsc.orgresearchgate.net This one-step reaction allows for the creation of structurally diverse aromatic bisphosphonates with good functional group tolerance. nih.gov
This catalytic method overcomes some limitations of traditional approaches, which can suffer from limited functional group diversity. nih.gov The reaction typically involves a directing group on the aromatic substrate to guide the C-H activation and subsequent carbenoid insertion. researchgate.net
| Substrate | Catalyst/Reagents | Product Class | Reference |
| Arenes with directing groups | Rh(III) catalyst, diazo-methylene-diphosphonate | Aromatic bisphosphonates | nih.gov |
| Heteroaromatic compounds | Various | Heteroaromatic bisphosphonates | researchgate.net |
This table illustrates a modern catalytic approach for the synthesis of aromatic bisphosphonates.
Azido (B1232118) Bisphosphonate Synthesis
The introduction of an azido moiety into bisphosphonates creates a versatile chemical handle for further modifications, such as "click chemistry". nih.gov The synthesis of α-azido bisphosphonates was first reported in 2011. nih.gov This method involves an electrophilic azido transfer to a bisphosphonate-stabilized carbanion. nih.gov
The general procedure begins with the deprotonation of a tetraalkyl methylenebisphosphonate ester using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding carbanion. This nucleophilic carbanion is then treated with an azide (B81097) source, typically tosyl azide (TsN₃). nih.gov The reaction proceeds through a triazene (B1217601) intermediate, which subsequently fragments to yield the desired α-azido bisphosphonate ester. nih.gov Careful control of the reaction conditions is necessary to favor the formation of the azido product over the diazo byproduct. nih.gov The resulting α-azido bisphosphonate esters can be readily hydrolyzed, for example using bromotrimethylsilane (B50905) (BTMS) followed by an alcohol/water mixture, to yield the corresponding α-azido bisphosphonic acids. rsc.orgresearchgate.net
This methodology provides access to a previously unknown class of bisphosphonates, opening avenues for synthesizing novel nucleotide analogues and other derivatives through the synthetically versatile azido group. nih.govresearchgate.net
Spiro Bisphosphonate Synthesis
Spiro bisphosphonates, which feature a common atom in two rings, represent a structurally complex class of compounds with potential biological activities. Synthetic strategies to access these molecules often involve multicomponent reactions or cycloadditions.
One effective method is a 1,3-dipolar cycloaddition reaction. For instance, spiro[indole-pyrrolizine], spiro[indole-indolizine], and spiro[indole-pyrrolidine] gem-bisphosphonates can be synthesized in good to excellent yields using this approach. nih.gov The reaction is promoted by catalysts such as montmorillonite (B579905) clay. nih.gov
Another significant advancement is the development of a microwave-assisted, one-pot, multicomponent synthesis for spirooxindole dihydropyridine (B1217469) bisphosphonates. This catalyst- and solvent-free method involves the reaction of isatins, β-ketophosphonates, and primary amines. unive.it The reaction is typically heated under microwave irradiation at 120°C for 2 hours, producing the desired spiro compounds in moderate to good yields (20–70%). unive.it This approach combines the formation of multiple bonds in a single operation, offering an efficient route to novel and complex spiro bisphosphonate scaffolds. unive.it
Stilbenoid Bisphosphonate Synthesis
Stilbenoid bisphosphonates incorporate the stilbene (B7821643) (1,2-diphenylethene) structural motif. The synthesis of these compounds primarily relies on olefination reactions to construct the characteristic carbon-carbon double bond of the stilbene core. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly useful and widely employed method for this transformation, favored for its high stereoselectivity, typically producing the (E)-alkene isomer. wikipedia.orgnih.gov
In a typical HWE approach, a phosphonate-stabilized carbanion is reacted with an aldehyde or ketone. wikipedia.orgnih.gov To synthesize a stilbenoid bisphosphonate, this can be achieved in one of two ways:
Reaction of a benzylphosphonate with a bisphosphonate-containing aldehyde.
Reaction of a benzaldehyde (B42025) with a carbanion derived from a methylenebisphosphonate derivative.
For example, a substituted benzaldehyde can be reacted with the anion of a tetraalkyl methylenebisphosphonate, generated in situ with a base like sodium hydride. This reaction forms the double bond and attaches the bisphosphonate group to the ethylenic carbon, resulting in a stilbenoid bisphosphonate ester. nih.govnih.gov The reaction of aryl aldehydes with phosphonate-stabilized carbanions generally yields (E)-stilbene derivatives with high selectivity. wikipedia.orgnih.gov Subsequent hydrolysis of the ester groups provides the final stilbenoid bisphosphonic acid.
Novel and Green Synthetic Protocols for Bisphosphonates
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MWAS) has emerged as a powerful tool in bisphosphonate chemistry, offering significant advantages over conventional heating methods. psu.edu The primary benefits include a dramatic reduction in reaction times—from several hours to mere minutes—and often improved reaction yields. nih.govpsu.edu
This technology has been successfully applied to the synthesis of several commercially important bisphosphonates. For example, a two-step microwave-assisted process has been developed for preparing monosodium salts of etidronate, pamidronate, alendronate, ibandronate, risedronate, and zoledronate. psu.edu The process involves:
A mixture of the corresponding carboxylic acid, phosphorous trichloride (PCl₃), and phosphorous acid (H₃PO₃) on a solid support like silica (B1680970) gel is irradiated with microwaves for approximately 3 minutes at 80°C. nih.govpsu.edu
The resulting intermediate is then hydrolyzed with water, also under microwave irradiation, for 3 minutes at 100°C. nih.govpsu.edu
This method produces the target bisphosphonates in high yields and purity. psu.edu The use of microwaves has also enabled catalyst- and solvent-free three-component condensations to produce (aminomethylene)bisphosphonates, further enhancing the green credentials of these synthetic routes. core.ac.uk
| Compound | Method | Reaction Time | Yield |
|---|---|---|---|
| Alendronate Sodium | Conventional | Several Hours | ~70% |
| Alendronate Sodium | Microwave-Assisted | ~6 minutes | 78% |
| Risedronic Acid | Conventional | Several Hours | ~80% |
| Risedronic Acid | Microwave-Assisted | ~17 minutes | Comparable to Conventional |
| Zoledronic Acid | Conventional | Several Hours | ~75% |
| Zoledronic Acid | Microwave-Assisted | ~6 minutes | 80% |
One-Pot Reaction Methodologies
One-pot reactions, where reactants are subjected to successive chemical reactions in a single reactor, offer improved efficiency by avoiding lengthy separation processes and the purification of intermediate compounds. Several one-pot methodologies have been developed for bisphosphonate synthesis.
A notable example is the synthesis of 1-hydroxy-1,1-bisphosphonic acids directly from nitriles. nih.govresearchgate.net This method involves the hydrolysis of a nitrile to its corresponding carboxylic acid, followed by bisphosphonation in the same reaction vessel using a single solvent like aqueous methanesulfonic acid. nih.govresearchgate.net This procedure has been used to prepare clinically relevant drugs such as Risedronate and Ibandronate. nih.gov
Another versatile one-pot approach is the three-component reaction for synthesizing α-amino bisphosphonates. This reaction typically involves an amine, an orthoformate (e.g., triethyl orthoformate), and a dialkyl phosphite. nih.gov The straightforward procedure provides moderate yields of the desired N-substituted bisphosphonates and is considered a green synthetic protocol, especially when performed under microwave irradiation. nih.gov Furthermore, a simple one-pot method for synthesizing α-hydroxy bisphosphonates from a wide variety of commercially available carboxylic acids has been developed using tris(trimethylsilyl) phosphite. nih.gov
Synthesis of Partial Bisphosphonate Esters
Partial esterification of bisphosphonic acids is a strategy used to mask the compound's negative charges, thereby increasing lipophilicity. wikipedia.org This modification is expected to improve membrane permeation, potentially creating prodrugs with enhanced bioavailability. nih.govwikipedia.org
The synthesis of these partial esters requires careful control over the reaction conditions to avoid the formation of tetraesters, which often have poor water solubility. wikipedia.org One common route is the controlled hydrolysis of a tetraalkyl bisphosphonate. By carefully selecting the hydrolysis conditions (e.g., reagents, stoichiometry, temperature), it is possible to selectively cleave one or two ester groups to obtain the desired partial ester.
Alternatively, the synthesis can proceed via the Michaelis-Arbuzov reaction. This classical approach involves the reaction of a halogenated substrate with a trialkyl phosphite to form a monophosphonate ester, which can then be reacted with a dialkyl phosphite to introduce the second phosphonate (B1237965) group. wikipedia.org
The use of specific protecting groups is also a key strategy. For example, benzyl (B1604629) esters can be used to protect the phosphonic acid groups. Benzyl bisphosphonates can be synthesized and then selectively deprotected via hydrogenolysis, which cleaves the benzyl groups while leaving other ester types (e.g., alkyl esters) intact. nih.gov This convergent synthesis allows for the coupling of various biologically active molecules to the bisphosphonate moiety through ester linkages. nih.gov
Analytical Methodologies for Bisphosphonates in Research Matrices
Challenges in Bisphosphonate Analysis
The quantitative analysis of bisphosphonates in research matrices is inherently challenging due to the physicochemical properties of these compounds. A primary obstacle is their high hydrophilicity, which results in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. mdpi.comresearchgate.net Bisphosphonates are polar and ionic compounds, leading to their rapid elution with the mobile phase in RPLC systems. mdpi.com This characteristic makes achieving adequate separation and retention for accurate quantification difficult.
Another significant challenge is the lack of strong chromophores in the chemical structure of many bisphosphonates. researchgate.netnih.gov This absence of light-absorbing groups renders sensitive detection by common ultraviolet (UV) or fluorescence detectors problematic without derivatization. researchgate.netnih.gov To overcome this, derivatization procedures are often employed to introduce a chromophore or fluorophore to the bisphosphonate molecule, but this adds complexity and time to the analytical workflow. mdpi.comnih.gov Furthermore, the structural similarity of bisphosphonates to endogenous phosphorylated compounds can complicate their selective extraction from biological matrices like serum and urine. nih.gov
Chromatographic Techniques for Bisphosphonate Quantification
A variety of chromatographic techniques have been developed and optimized to address the challenges associated with bisphosphonate analysis. These methods aim to improve retention, separation, and detection of these polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the analysis of polar compounds like bisphosphonates. mdpi.comsigmaaldrich.com In contrast to RPLC, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. sigmaaldrich.com This setup facilitates the retention of hydrophilic analytes. mdpi.com For bisphosphonates, HILIC offers the advantage of achieving good retention and peak shape without the need for derivatization, which is often required for other methods. The retention mechanism in HILIC is primarily based on partitioning between the mobile phase and a water-enriched layer on the surface of the stationary phase, though electrostatic interactions can also play a role. mdpi.comnih.gov
A study investigating the retention mechanism of risedronate, tiludronate, and zoledronate on a zwitterionic HILIC column found that both partitioning and electrostatic repulsions were significant factors. mdpi.com The addition of sodium pyrophosphate to the mobile phase was shown to improve the peak shape for nitrogen-containing bisphosphonates like risedronate and zoledronate. mdpi.com This research led to the development of a validated HILIC-photodiode array (PDA) method for the quantification of risedronate in pharmaceutical tablets, demonstrating good linearity and precision. mdpi.com
| Parameter | Risedronate |
| Linearity (r) | > 0.9991 |
| Intra-day Coefficient of Variation (CV) | < 0.6% |
| Inter-day Coefficient of Variation (CV) | < 0.6% |
| Relative Percentage Error (%Er) | < -2.3% |
Ion Chromatography (IC)
Ion Chromatography (IC) is a robust and straightforward technique for the analysis of ionic species, making it well-suited for the direct analysis of bisphosphonates. thermofisher.com This method avoids the need for derivatization steps, simplifying the analytical workflow. thermofisher.comthermofisher.com IC systems can be coupled with various detectors, including suppressed conductivity and mass spectrometry (MS), to provide sensitive and selective quantification. thermofisher.com The separation in IC is based on ion-exchange interactions between the charged analytes and the stationary phase. esslabshop.com
A capillary IC method coupled with suppressed conductivity and mass spectrometric detection has been developed for the quantitative analysis of bisphosphonates and their excipients in pharmaceutical products. thermofisher.com This method utilized an anion-exchange column to achieve chromatographic retention and resolution. thermofisher.com Another study demonstrated the use of IC coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) for the analysis of alendronic acid and etidronic acid, with detection limits of 0.20 mg/L and 0.05 mg/L, respectively. researchgate.net
| Compound | Detection Limit (mg/L) |
| Alendronic Acid | 0.20 |
| Etidronic Acid | 0.05 |
Reversed-Phase and Ion-Pairing Liquid Chromatography
While traditional reversed-phase liquid chromatography (RPLC) is challenged by the high polarity of bisphosphonates, the addition of ion-pairing reagents to the mobile phase can significantly improve their retention and separation. thermofisher.comkyushu-u.ac.jp Ion-pairing agents are compounds that contain a hydrophobic part and an ionic group. These agents interact with the ionic bisphosphonate molecules to form neutral ion pairs, which have a greater affinity for the nonpolar stationary phase of an RPLC column. kyushu-u.ac.jp
Volatile organic amines, such as n-amylamine, have been successfully used as ion-pairing agents for the simultaneous analysis of multiple bisphosphonates. nih.gov An isocratic liquid chromatography method using n-amylamine as a volatile ion-pairing agent with evaporative light-scattering detection (ELSD) was developed for the analysis of alendronate, pamidronate, zoledronic acid, and etidronate. nih.gov This method demonstrated good precision, accuracy, and linearity without the need for derivatization. nih.gov However, a potential drawback of using ion-pairing reagents is the potential for decreased sensitivity when coupled with mass spectrometry. thermofisher.com
| Parameter | Value |
| Precision | < 2.8% |
| Accuracy | > 94.4% |
| Linearity (r) | 0.9991-0.9997 |
| Sensitivity (µg/ml) | 15-18 |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge and size in a narrow capillary filled with an electrolyte solution under the influence of an electric field. researchgate.netaurorabiomed.com CE is a viable alternative to liquid chromatography for the analysis of bisphosphonates, offering advantages such as short analysis times, small sample and solvent volumes, and high separation efficiency. nih.govresearchgate.net
A quantitative method for the direct analysis of alendronate was developed using CE coupled with mass spectrometry (CE-MS) and a dynamic pH barrage junction focusing technique. nih.gov This online sample stacking method significantly improved detection sensitivity by 460-fold compared to normal CE, achieving a limit of detection of 2 ng/mL. nih.gov The method demonstrated a wide linear dynamic range and eliminated the need for pre-column sample enrichment or derivatization. nih.gov
| Parameter | Value |
| Linear Dynamic Range | 8-2000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Analysis Run Time | < 8 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is another analytical technique that has been employed for the analysis of bisphosphonates. nih.gov However, a significant prerequisite for GC analysis is the conversion of the non-volatile bisphosphonates into volatile derivatives. researchgate.netnih.gov This derivatization step is essential to allow the compounds to be vaporized and transported through the GC column. nih.gov
An analytical method for the determination of (dichloromethylene) bisphosphonate (clodronate) in urine involved anion exchange extraction followed by trimethylsilylation to form a volatile derivative. nih.gov The derivatized clodronate was then analyzed by capillary GC coupled with mass spectrometry (GC/MS). Using methane negative chemical ionization (NCI) with selective ion recording (SIR), a detection limit of 25 pg per injection was achieved, demonstrating the high sensitivity of this approach. nih.gov
| Parameter | Value |
| Limit of Detection (NCI/SIR) | 25 pg/injection |
| Precision (at 100 ng/mL) | 17.9% |
Derivatization Strategies for Enhanced Detection
The inherent physicochemical properties of bisphosphonates, such as high polarity and low volatility, present significant challenges for their direct analysis using conventional chromatographic techniques. To overcome these limitations and enhance detection sensitivity and selectivity, various derivatization strategies have been developed. These methods chemically modify the bisphosphonate molecule to improve its chromatographic behavior and/or introduce a moiety that is more readily detectable.
On-Column Derivatization with Diazomethane and Trimethylsilyl Diazomethane
On-column derivatization is a technique where the derivatization reaction occurs directly on the solid-phase extraction (SPE) cartridge used for sample cleanup. This integrated approach streamlines the sample preparation process and can lead to higher derivatization efficiency. tandfonline.comnih.gov
Diazomethane:
A novel approach utilizing on-column derivatization with diazomethane has been reported to significantly improve the analysis of bisphosphonates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method involves the methylation of the phosphonic acid groups of the bisphosphonates while they are adsorbed on an anion-exchange SPE sorbent. nih.gov The resulting methyl esters are less polar, which improves their retention on reversed-phase chromatographic columns and enhances their ionization efficiency for mass spectrometric detection. nih.gov This strategy has been successfully applied to the quantitative analysis of N-containing bisphosphonates, such as risedronate and alendronate, in human serum and urine, achieving sensitivity at the picogram per milliliter (pg/mL) level from small sample volumes. nih.gov
Trimethylsilyl Diazomethane (TMS-DAM):
As an alternative to the hazardous nature of diazomethane, trimethylsilyl diazomethane (TMS-DAM) has been employed for the on-column derivatization of bisphosphonates. nih.govtandfonline.com TMS-DAM also methylates the phosphonic acid groups, transforming the polar analytes into less polar derivatives suitable for LC-MS/MS analysis. nih.gov This approach has been successfully used for the quantification of zoledronic acid in murine bone, where the derivatized zoledronic acid tetramethyl phosphonate (B1237965) was analyzed by LC-MS/MS. nih.gov Similarly, a method for the determination of alendronate in human plasma utilized on-column derivatization with TMS-DAM on a weak anion-exchange cartridge, integrating sample purification and derivatization into a single step. nih.gov
Table 1: Comparison of On-Column Derivatization Reagents for Bisphosphonate Analysis
| Reagent | Target Bisphosphonates | Matrix | Key Advantages |
| Diazomethane | Risedronate, Alendronate | Human Serum, Urine | High derivatization efficiency, Improved chromatographic separation, High sensitivity (pg/mL) |
| Trimethylsilyl Diazomethane (TMS-DAM) | Zoledronic Acid, Alendronate, Risedronate | Murine Bone, Human Plasma | Safer alternative to diazomethane, Integrated sample purification and derivatization |
Pre-column and Post-column Derivatization Procedures
Pre-column Derivatization:
Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. nih.gov A variety of reagents have been utilized to enhance the detectability of bisphosphonates. For instance, a rapid pre-column derivatization method using N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) has been developed to quantify etidronate, clodronate, alendronate, and zoledronate in rat plasma. nih.gov This reaction, conducted at room temperature for 2 minutes, forms di-tert-butyldimethylsilyl derivatives, which exhibit enhanced mass spectrometric response. nih.gov For fluorescence detection, reagents like o-phthalaldehyde (OPA) have been used. Pre-column derivatization of alendronate with OPA in the presence of 2-mercaptoethanol (2-ME) forms a fluorescent product, enabling its determination in human urine and serum. jfda-online.com
Post-column Derivatization:
In post-column derivatization, the derivatizing reagent is introduced to the column effluent after the chromatographic separation has occurred. nih.govnih.gov This approach is beneficial when the derivatization reaction would interfere with the separation process. A sensitive post-column derivatization method for the determination of alendronic acid, etidronic acid, ibandronic acid, and risedronic acid involves the on-line oxidation of the bisphosphonates to orthophosphate. nih.gov The resulting orthophosphate then reacts with molybdate to form phosphomolybdate, which in turn reacts with thiamine to produce the fluorescent compound thiochrome, detectable at an excitation wavelength of 375 nm and an emission wavelength of 440 nm. nih.gov Another post-column derivatization technique for amino bisphosphonates like alendronate utilizes reaction with o-phthalaldehyde and mercaptoethanol (OPA-MERC) to produce a fluorescent derivative. nih.gov
Table 2: Examples of Pre- and Post-column Derivatization Methods for Bisphosphonates
| Derivatization Type | Reagent(s) | Target Bisphosphonates | Detection Method |
| Pre-column | N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) | Etidronate, Clodronate, Alendronate, Zoledronate | LC-MS/MS |
| Pre-column | o-phthalaldehyde (OPA) / 2-mercaptoethanol (2-ME) | Alendronate | Fluorescence |
| Post-column | Peroxydisulfate, Molybdate, Thiamine | Alendronic acid, Etidronic acid, Ibandronic acid, Risedronic acid | Fluorescence |
| Post-column | o-phthalaldehyde (OPA) / mercaptoethanol (MERC) | Alendronate | Fluorescence |
Mass Spectrometry (MS) Detection for Bisphosphonates
Mass spectrometry has become an indispensable tool for the sensitive and selective analysis of bisphosphonates, particularly when coupled with liquid chromatography. The ability of MS to provide molecular weight and structural information makes it highly specific for the identification and quantification of these compounds in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Due to the highly polar nature of bisphosphonates, their analysis by LC-MS/MS often necessitates a derivatization step to improve their retention on reversed-phase columns and to enhance their ionization efficiency. nih.govbiopharmaservices.com
Derivatization to less polar compounds, such as methyl esters using diazomethane or TMS-DAM, allows for effective retention and subsequent sensitive detection by LC-MS/MS. nih.govnih.gov For example, a method for the quantification of zoledronic acid from murine bone involved derivatization with TMS-DAM to form the tetramethyl phosphonate derivative, which was then analyzed by LC-MS/MS. nih.gov This method demonstrated linearity over a wide concentration range and high accuracy and precision. nih.gov Similarly, LC-MS/MS methods have been developed for the analysis of alendronate and risedronate in human plasma and urine following derivatization. nih.gov In some cases, hydrophilic interaction liquid chromatography (HILIC) can be used to retain underivatized bisphosphonates, eliminating the need for derivatization. lcms.cz
Electrospray Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like bisphosphonates. nih.gov ESI-MS/MS has been instrumental in studying the fragmentation behavior of bisphosphonates. nih.gov Studies using negative ion ESI with triple quadrupole and ion trap mass spectrometers have investigated the fragmentation pathways of clodronate and related compounds. nih.gov These investigations have revealed interesting fragmentation patterns, including the direct elimination of carbon monoxide from deprotonated bisphosphonates. nih.gov Understanding these fragmentation patterns is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods for the quantification of bisphosphonates by LC-MS/MS.
Single Quadrupole Mass Spectrometry
While tandem mass spectrometry (LC-MS/MS) is often preferred for its high selectivity, single quadrupole mass spectrometry can also be employed for the detection of bisphosphonates. When coupled with a separation technique that provides sufficient resolution, such as ion chromatography, a single quadrupole mass spectrometer can offer adequate selectivity for certain applications. These detectors are generally less complex and more cost-effective than their tandem counterparts. thermofisher.com Single quadrupole systems can be operated in selected ion monitoring (SIM) mode to enhance selectivity by monitoring only the m/z of the ion of interest. The use of enhanced in-source fragmentation in a single quadrupole instrument can generate fragment ions that provide additional specificity for quantitative analysis.
Sample Preparation Techniques for Bisphosphonates (e.g., solid-phase extraction)
The analytical determination of bisphosphonates, including a compound referred to here as Bisphosphonate, 9, in research matrices presents considerable challenges due to their intrinsic physicochemical properties. These compounds are highly polar and ionic, making their extraction from complex biological fluids like plasma, serum, and urine difficult with traditional liquid-liquid extraction techniques. nih.govnih.gov Furthermore, their structural similarity to endogenous phosphorylated compounds necessitates highly selective extraction and cleanup procedures. nih.gov To overcome these hurdles, solid-phase extraction (SPE) has become a cornerstone of sample preparation for bisphosphonate analysis, often coupled with derivatization to enhance analytical performance. nih.govjfda-online.com
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex mixtures prior to chromatographic analysis. chromatographyonline.com The process involves partitioning analytes between a solid sorbent and a liquid sample matrix. chromatographyonline.com A typical SPE procedure consists of four main steps:
Conditioning: The sorbent is treated with a solvent to activate it, ensuring reproducible retention of the analyte. researchgate.net
Loading: The sample is passed through the sorbent, where the analyte is retained through specific interactions. researchgate.net
Washing: Interfering substances are removed from the sorbent with a solvent that does not elute the analyte of interest. researchgate.net
Elution: The retained analyte is recovered from the sorbent using a solvent that disrupts the analyte-sorbent interaction. researchgate.net
The choice of sorbent is critical and is determined by the analyte's properties. researchgate.net For bisphosphonates, which are anionic, ion-exchange sorbents are commonly employed. nih.govgoogle.com Silica-based strong anion exchange (SAX) sorbents have been used effectively for the extraction of bisphosphonates like risedronate. nih.govnih.gov Polymeric sorbents are also utilized for their stability across a wide pH range and their mixed-mode retention capabilities. lcms.cz
A significant advancement in the analysis of bisphosphonates is the integration of derivatization with the SPE process. nih.gov Many bisphosphonates lack a strong chromophore, which limits their detectability by UV or fluorescence detectors. nih.govnih.gov Derivatization converts them into less polar and more volatile compounds, which improves their chromatographic behavior and sensitivity in methods like liquid chromatography-mass spectrometry (LC-MS/MS). google.comnih.gov
"On-cartridge" derivatization is a novel strategy where the derivatization reaction is performed while the analyte is still bound to the SPE sorbent. nih.govnih.gov This approach has been shown to increase derivatization efficiency and lead to cleaner sample extracts. nih.govgoogle.com Reagents such as diazomethane and trimethylsilyldiazomethane (TMSD) have been used for on-cartridge methylation of bisphosphonates, including alendronate and risedronate, significantly enhancing their detection sensitivity to the pg/mL level. nih.govgoogle.comnih.gov For instance, a method for minodronic acid involved on-cartridge derivatization with trimethylsilyldiazomethane, achieving a lower limit of quantification of 10.0 pg/mL in human plasma. nih.gov Another approach for etidronate, clodronate, alendronate, and zoledronate used N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) for derivatization, with the reaction completing within two minutes at room temperature. nih.gov
Alternative micro-extraction techniques have also been developed. Dispersive micro solid-phase extraction (DMSPE) using zirconia nanoparticles has been successfully applied for the extraction of alendronate from urine and serum. jfda-online.com This method is based on the selective chemisorption of the phosphonate groups onto the zirconia surface. jfda-online.com After elution, the analyte is derivatized with o-phthalaldehyde (OPA) to form a fluorescent product for detection. This DMSPE method demonstrated high relative recoveries, ranging from 89.0% to 107.0%.
The following tables summarize research findings on various sample preparation techniques for bisphosphonates.
Table 1: Solid-Phase Extraction Methods for Bisphosphonate Analysis
| Bisphosphonate | Matrix | Sorbent Type | Derivatization | Analytical Method | Key Findings |
|---|---|---|---|---|---|
| Alendronate, Risedronate | Human Serum, Urine | Silica-based Anion Exchange | On-cartridge with diazomethane | LC-MS/MS | Achieved sensitivity at the pg/mL level from 100-200 µL of sample. nih.gov |
| Minodronic Acid | Human Plasma | Not specified | On-cartridge with trimethylsilyldiazomethane | LC-MS/MS | Lower limit of quantification of 10.0 pg/mL; good linearity over 10.0-1000 pg/mL. nih.gov |
| Alendronate Sodium | Human Urine, Serum | Zirconia Nanoparticles (DMSPE) | Post-elution with o-phthalaldehyde | HPLC-FLD | Relative recoveries ranged from 89.0% to 107.0%; LOD of 1.4 µg/L. |
| Etidronate, Clodronate, Alendronate, Zoledronate | Rat Plasma | Not specified (easy extraction process) | Pre-column with MTBSTFA | LC-MS/MS | Good linearity over 2-500 ng/mL; extraction recovery of 75.4% to 88.0%. nih.gov |
Table 2: Derivatization Reagents for Bisphosphonate Analysis
| Derivatization Reagent | Target Bisphosphonates | Purpose | Resulting Derivative | Analytical Technique |
|---|---|---|---|---|
| Diazomethane | Alendronate, Risedronate | Improve chromatographic separation and detection sensitivity | Methylated derivatives | LC-MS/MS nih.govgoogle.com |
| Trimethylsilyldiazomethane (TMSD) | Minodronic Acid, Risedronate, Zoledronic Acid | Improve LC-MS/MS behavior and sensitivity | Tetramethylated and Pentamethylated derivatives | LC-MS/MS nih.govnih.gov |
| N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) | Etidronate, Clodronate, Alendronate, Zoledronate | Decrease polarity and enhance mass response | Di-tert-butyldimethylsilyl (di-tBDMS) derivative | LC-MS/MS nih.gov |
| o-Phthalaldehyde (OPA) with 2-mercaptoethanol | Alendronate Sodium | Form fluorescent species for detection | Fluorescent derivative | HPLC-FLD, Spectrofluorimetry |
Exploration of Non Skeletal and Emerging Cellular Targets of Bisphosphonates
Effects of Bisphosphonates on Macrophages
Macrophages, belonging to the same cell lineage as osteoclasts, are highly phagocytic cells that have demonstrated sensitivity to bisphosphonates in various model studies. scielo.brbiomedpharmajournal.orgnih.gov Bisphosphonates can be internalized by macrophages, making these cells potential targets for the drugs' effects. scielo.brnih.gov Studies have investigated the influence of bisphosphonates on various macrophage functions, including phagocytic activity, the release of lysosomal enzymes and superoxide (B77818) anions, and their role in the tumor microenvironment. nih.gov
Inhibition of Phagocytic Activity
Certain bisphosphonates have been shown to inhibit the phagocytic activity of macrophages. For instance, in studies involving rat peritoneal macrophages, 4-amino-1-hydroxybutylidene-1,1-bisphosphonate (AHBuBP) was found to inhibit the phagocytosis of sheep red blood cells and latex beads in a concentration-dependent manner. nih.gov While AHBuBP demonstrated significant inhibitory activity, other bisphosphonates like 6-amino-1-hydroxylidene-1,1-bisphosphonate (AHHexBP) and chloromethylenebisphosphonate (Cl2MBP) were identified as weaker inhibitors of phagocytosis of both sheep red blood cells and latex beads. nih.gov This suggests a structure-dependent effect of bisphosphonates on macrophage phagocytosis. Zoledronic acid (ZA) has also been shown to impair the phagocytic capacity of macrophages and immature dendritic cells. haematologica.org This inhibition might be linked to alterations in the cytoskeleton, potentially due to the inhibition of Rho kinases, which could affect the rigidity of the cell membrane and modulate phagocytic capacity. haematologica.org Additionally, ZA-induced downregulation of CD206, a receptor involved in FITC-dextran uptake, might contribute to reduced phagocytosis. haematologica.org
Here is a summary of the effects of different bisphosphonates on macrophage phagocytosis:
| Bisphosphonate | Effect on Phagocytosis (Sheep Red Blood Cells) | Effect on Phagocytosis (Latex Beads) |
| 4-amino-1-hydroxybutylidene-1,1-bisphosphonate (AHBuBP) | Inhibits (concentration-dependent) | Inhibits (calcium-independent) |
| 6-amino-1-hydroxylidene-1,1-bisphosphonate (AHHexBP) | Weak inhibitor | Weak inhibitor |
| Chloromethylenebisphosphonate (Cl2MBP) | Weak inhibitor | Weak inhibitor |
Modulation of Lysosomal Enzyme Release and Superoxide Anion Production
Bisphosphonates can also modulate the release of lysosomal enzymes and the production of superoxide anions by macrophages. Studies have shown that AHBuBP and AHHexBP are substantially active in inhibiting the release of beta-glucuronidase from ionophore A23187-stimulated rat peritoneal macrophages when compared to Cl2MBP. nih.gov All three bisphosphonates tested (AHBuBP, AHHexBP, and Cl2MBP) were found to be active in inhibiting the phorbol (B1677699) myristate acetate-stimulated production of superoxide anion. nih.gov This indicates that bisphosphonates can influence key enzymatic and oxidative processes within macrophages.
A comparison of the effects of different bisphosphonates on lysosomal enzyme release and superoxide anion production:
| Bisphosphonate | Inhibition of Beta-Glucuronidase Release | Inhibition of Superoxide Anion Production |
| 4-amino-1-hydroxybutylidene-1,1-bisphosphonate (AHBuBP) | Substantially active | Active |
| 6-amino-1-hydroxylidene-1,1-bisphosphonate (AHHexBP) | Substantially active | Active |
| Chloromethylenebisphosphonate (Cl2MBP) | Active | Active |
Targeting Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and play a significant role in cancer progression, including tumor angiogenesis, metastasis, and immunosuppression. nih.govspandidos-publications.comnih.gov Targeting TAMs is considered a promising strategy for anti-tumor therapy. spandidos-publications.com Bisphosphonates, such as zoledronic acid (ZA), have shown potential in targeting TAMs. nih.govspandidos-publications.com ZA has been demonstrated to induce apoptosis in TAMs and can trigger the reversal of the TAM phenotype from pro-tumoral M2 to tumoricidal M1 in vivo. nih.gov Clodronate, an earlier generation bisphosphonate, has also shown inhibitory effects on tumor development in animal models by depleting macrophages and reducing TAM infiltration, often delivered via liposomes (clodrolip). spandidos-publications.comresearchgate.net The ability of bisphosphonates to affect macrophages, which share a lineage with osteoclasts, contributes to the hypothesis that their effects on TAMs may play a role in their observed anti-tumor effects. nih.gov
Disruption of the Mevalonate (B85504) Pathway in Macrophages
Nitrogen-containing bisphosphonates (N-BPs) exert their effects, including those on macrophages, by inhibiting the mevalonate pathway. nih.govelifesciences.orgresearchgate.net Specifically, N-BPs inhibit the enzyme farnesyl diphosphate (B83284) (FPP) synthase, a key enzyme in this pathway. nih.govelifesciences.orgresearchgate.net Inhibition of FPP synthase prevents the biosynthesis of isoprenoid lipids necessary for protein prenylation. researchgate.net This leads to an accumulation of upstream metabolites like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) and prevents the prenylation of small GTPase proteins, which are essential for various cellular functions, including macrophage activity. nih.govelifesciences.orgresearchgate.net Studies in mice have shown that a single dose of zoledronic acid is sufficient to inhibit the mevalonate pathway in tissue-resident macrophages, such as alveolar and peritoneal macrophages, resulting in the build-up of IPP/DMAPP and accumulation of unprenylated small GTPase proteins. elifesciences.orgresearchgate.netbiorxiv.orgbiorxiv.org This disruption of the mevalonate pathway in macrophages is suggested to enhance macrophage responsiveness to bacterial endotoxin (B1171834) and boost immune responses in the lung, potentially explaining the observed reduction in pneumonia risk in patients treated with these drugs. elifesciences.orgresearchgate.netbiorxiv.orgbiorxiv.org
Bisphosphonate Interaction with B Cells and Immune Responses
Beyond their effects on macrophages, bisphosphonates have also been found to interact with B cells and influence broader immune responses, particularly humoral immunity. nih.govharvard.eduresearchgate.net
Enhancement of Humoral Immune Responses
Bisphosphonates have been identified as a novel class of adjuvants that can boost humoral immune responses. nih.govharvard.eduresearchgate.net Studies have shown that the administration of clinically relevant doses of bisphosphonates in mice increases antibody responses to various antigens, including live and inactive viruses, proteins, haptens, and existing commercial vaccine formulations. nih.govresearchgate.net This adjuvant-like activity appears to be independent of CD4+ and γδ T cells, neutrophils, or dendritic cells, and does not rely on local macrophage depletion, Toll-like receptor signaling, or the inflammasome. nih.govharvard.eduresearchgate.net Instead, bisphosphonates directly target B cells, enhancing B cell expansion and antibody production upon antigen encounter. nih.govharvard.eduresearchgate.net This direct effect on B cells highlights a significant non-skeletal mechanism by which bisphosphonates can modulate the adaptive immune system.
Here is a summary of bisphosphonate effects on humoral immune responses:
| Effect | Observation | Independence from Other Immune Cells/Pathways | Direct Target |
| Increased antibody responses to antigens | Observed with live/inactive viruses, proteins, haptens, commercial vaccines in mice. nih.govresearchgate.net | Yes (CD4+ and γδ T cells, neutrophils, dendritic cells, macrophage depletion, TLR signaling, inflammasome). nih.govharvard.eduresearchgate.net | B cells nih.govharvard.eduresearchgate.net |
| Enhanced B cell expansion | Occurs upon antigen encounter. nih.govharvard.edu | Yes nih.govharvard.edu | B cells nih.govharvard.edu |
| Enhanced antibody production | Occurs upon antigen encounter. nih.govharvard.edu | Yes nih.govharvard.edu | B cells nih.govharvard.edu |
| Adjuvant-like activity | Boosts humoral immune responses. nih.govharvard.eduresearchgate.net | Yes nih.govharvard.eduresearchgate.net | B cells nih.govharvard.edu |
Impact on B Cell Expansion and Antibody Production
Beyond their effects on bone, bisphosphonates have been shown to influence the adaptive immune response, particularly targeting B cells to enhance humoral immunity. Studies in mice have demonstrated that administration of clinically relevant doses of bisphosphonates can increase antibody responses to a range of antigens, including live and inactive viruses, proteins, haptens, and commercial vaccine formulations. nih.govnih.govharvard.eduresearchgate.net This adjuvant-like activity appears to be independent of CD4+ and γδ T cells, neutrophils, or dendritic cells, and does not rely on local macrophage depletion, Toll-like receptor signaling, or the inflammasome. nih.govnih.govharvard.eduresearchgate.net Instead, bisphosphonates directly target B cells, promoting their expansion and enhancing antibody production upon antigen encounter. nih.govnih.govharvard.eduresearchgate.net For instance, clodronate has been shown to directly target B cells to enhance their expansion and antibody production following antigen exposure. nih.gov This suggests that bisphosphonates could serve as a novel class of adjuvants to boost humoral immune responses. nih.govnih.govharvard.eduresearchgate.net
Modulation of Ion Channels by Bisphosphonates
Ion channels are emerging as significant players in bone homeostasis, and recent research indicates that bisphosphonates can modulate their activity in musculoskeletal cells and potentially other cell types. nih.govdntb.gov.uanih.gov While the effects of bisphosphonates on these proteins have been historically underdescribed, studies are beginning to elucidate specific interactions. nih.govdntb.gov.uanih.gov
Effects on TRPV1 Channels
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is an ion channel involved in various physiological processes, including pain sensation and osteoblastogenesis. nih.govdntb.gov.uanih.gov Research indicates that zoledronic acid, a nitrogen-containing bisphosphonate, can act as an agonist of the TRPV1 channel. nih.gov Studies have shown that zoledronic acid can activate strong outward capsazepine-sensitive currents in pre-osteoblast-like cells (MC3T3-E1) and native murine/rat mesenchymal stem cells. nih.gov Zoledronic acid also increases TRPV1 currents in neuronal SH-SY5Y cells and in cell lines expressing recombinant TRPV1 subunits. nih.gov This activation of TRPV1 by zoledronic acid has been suggested to mediate the mineralization of osteoblasts and counterbalance the anti-proliferative effects observed at higher concentrations due to hFPPS inhibition. nih.govnih.govdntb.gov.ua Conversely, osteoclasts appear to lack the zoledronic acid-induced activation of the TRPV1 channel, which is associated with cell death in these cells. nih.gov
Targeting KATP Channels (e.g., Kir6.1-SUR2B, Kir6.2-SUR2A)
ATP-sensitive potassium (KATP) channels are composed of inwardly rectifying potassium channel subunits (Kir6.x) and sulfonylurea receptor subunits (SURx). Different combinations of these subunits form KATP channels with distinct tissue distributions and properties, such as Kir6.1-SUR2B and Kir6.2-SUR2A. physiology.org Emerging evidence suggests that zoledronic acid can act as a selective blocker of musculoskeletal and vascular KATP channels, specifically targeting Kir6.1-SUR2B and Kir6.2-SUR2A with high affinity. nih.govdntb.gov.uanih.govmdpi.com Zoledronic acid has been shown to inhibit whole-cell KATP channel currents of recombinant Kir6.1-SUR2B and Kir6.2-SUR2A subunits expressed in HEK293 cells. nih.govmdpi.com The potency of zoledronic acid in inhibiting these channels varies depending on the subunit combination, with higher potency observed for Kir6.1-SUR2B compared to Kir6.2-SUR2A. nih.govmdpi.com
The following table summarizes the IC50 values for zoledronic acid inhibition of recombinant KATP channels:
| Recombinant KATP Channel Subunit Combination | IC50 (M) |
| Kir6.1-SUR2B | 3.9 ± 2.7 × 10⁻¹⁰ |
| Kir6.2-SUR2A | 7.1 ± 3.1 × 10⁻⁶ |
Data derived from patch-clamp experiments on HEK293 cells expressing recombinant subunits. nih.govmdpi.com
In silico studies suggest that zoledronic acid binds to the ADP/ATP sites on Kir6.1/6.2 and SUR2A/B subunits, as well as the sulfonylurea pocket on SURs. nih.govmdpi.com This interaction profile contributes to its inhibitory effect on these specific KATP channel subtypes. nih.govmdpi.com The action of zoledronic acid against overactive mutants of KCNJ9-ABCC9 genes, which encode components of KATP channels, observed in Cantú Syndrome, suggests a potential therapeutic application in managing musculoskeletal disorders associated with this condition. nih.govdntb.gov.uanih.govmdpi.com
Inhibition of Adenosine (B11128) Kinase by Bisphosphonate Derivatives
Adenosine kinase (AK) is a crucial enzyme involved in regulating the intracellular and interstitial concentrations of adenosine. Adenosine has various protective effects on tissues, making AK an interesting target for therapeutic intervention. Research has shown that certain phosphonate (B1237965) and bisphosphonate derivatives can inhibit the enzymatic activity of purified AK in the presence of inorganic phosphate (B84403) (Pi). nih.govmcmaster.ca
Studies have identified several bisphosphonates, including clodronate and etidronate, as inhibitors of AK. nih.gov These compounds, at concentrations that inhibit purified AK, have also been shown to inhibit the uptake of tritiated adenosine and its incorporation into macromolecules in cultured mammalian cells, indicating their ability to inhibit AK in intact cells. nih.gov The concentrations at which these effects were observed showed limited toxicity to the cultured cells, suggesting that the inhibition is a direct effect on AK activity rather than a consequence of general cellular toxicity. nih.gov These findings suggest that AK represents an additional cellular target for clinically used bisphosphonates and related compounds, potentially opening avenues for new therapeutic applications. nih.gov Structure-activity relationship studies on AK activators and inhibitors suggest that the partial positive charge on the central phosphorus atom influences whether a compound activates or inhibits AK, providing insights for the design of more potent AK inhibitors. nih.gov
Targeting Other Enzymes in the Isoprenoid Biosynthetic Pathway
While nitrogen-containing bisphosphonates are well-known inhibitors of farnesyl pyrophosphate synthase (FPPS) in the isoprenoid biosynthetic pathway, some bisphosphonate derivatives can also target other enzymes within this pathway. frontiersin.org
Squalene (B77637) Synthase (SQS) Inhibition
Squalene synthase (SQS) is another key enzyme in the isoprenoid biosynthetic pathway, catalyzing the first committed step in sterol biosynthesis. In mammals, SQS is involved in cholesterol synthesis, while in trypanosomatids, it is essential for ergosterol (B1671047) synthesis. asm.org Inhibitors of SQS have potential as both cholesterol-lowering agents and antiparasitic drugs. asm.org
Certain bisphosphonate derivatives have been reported to be potent inhibitors of mammalian squalene synthase. asm.orgresearchgate.netnih.govcapes.gov.brresearchgate.net For example, YM 175 (cycloheptylaminomethylene-1,1-bisphosphonic acid) has been identified as a potent inhibitor of rat liver microsomal squalene synthase with a Ki of 57 nM. researchgate.netnih.govcapes.gov.br It also inhibited sterol biosynthesis from [14C]mevalonate in rat liver homogenate with an IC50 of 17 nM. researchgate.netnih.govcapes.gov.br Other bisphosphonates, such as EB 1053 and PHPBP, were found to be less potent SQS inhibitors. researchgate.netnih.govcapes.gov.br In contrast, pamidronate and alendronate were poor inhibitors of SQS but potently inhibited sterol biosynthesis from mevalonate, suggesting they may target other enzymes upstream of SQS. researchgate.netnih.govcapes.gov.br Etidronate and clodronate showed no activity against SQS in these assays. researchgate.netnih.govcapes.gov.br
The inhibition of SQS by certain bisphosphonates can have functional consequences. For instance, bisphosphonate inhibitors of squalene synthase have been shown to protect cells against cholesterol-dependent cytolysins, likely by reducing cellular cholesterol levels. researchgate.net Studies have synthesized nitrogen-containing bisphosphonate molecules designed to inhibit SQS and demonstrated their ability to protect cells from damage caused by cholesterol-dependent toxins like pyolysin. researchgate.net
Here is a table summarizing the inhibitory activity of some bisphosphonates on rat liver microsomal Squalene Synthase:
| Compound Name | Ki (nM) | IC50 (nM) (Sterol Biosynthesis) |
| YM 175 (cycloheptylaminomethylene-1,1-bisphosphonic acid) | 57 | 17 |
| EB 1053 (3-(1-pyrolidino)-1-hydroxypropylidene-1,1-bisphosphonic acid) | Less potent | Less potent |
| PHPBP (3-(1-piperidino)-1-hydroxypropylidene-1,1-bisphosphonic acid) | Less potent | Less potent |
| Pamidronate | > 10000 | 420 |
| Alendronate | > 10000 | 168 |
| Etidronate | Inactive | Inactive |
| Clodronate | Inactive | Inactive |
Data compiled from studies on rat liver microsomal SQS and sterol biosynthesis from [14C]mevalonate in rat liver homogenate. researchgate.netnih.govcapes.gov.br
Decaprenyl Diphosphate Synthase Inhibition
Decaprenyl Diphosphate Synthase (DPPS), an enzyme involved in the synthesis of decaprenyl diphosphate (cis-DPP) from cis-farnesyl diphosphate (cis-FPP), has been identified as a target for certain bisphosphonates in non-skeletal contexts, notably in Mycobacterium tuberculosis. osu.edu M. tuberculosis DPPS (Rv2361c) is considered an essential enzyme for the organism, playing a role in cell wall biosynthesis. osu.edu
Research findings indicate that specific bisphosphonates can inhibit M. tuberculosis DPPS. For instance, BPH-640, an analogue structurally similar to BPH-629, has been reported as an inhibitor of M. tuberculosis DPPS with an IC50 value of 410 nM. acs.org Studies involving crystallographic analysis have provided insights into the binding modes of bisphosphonate inhibitors to M. tuberculosis DPPS, revealing binding sites that include an unusual surface site. acs.org
Furthermore, investigations involving structurally similar bisphosphonates, referred to in some studies in the context of "Scheme 9", have demonstrated their capacity to inhibit different M. tuberculosis enzymes, including both decaprenyl diphosphate synthase and tuberculosinol (B1264662) synthase. openpharmaceuticalsciencesjournal.comresearchgate.net This suggests a potential for certain bisphosphonates to act as multi-targeting agents against M. tuberculosis. openpharmaceuticalsciencesjournal.comresearchgate.net
While the specific compound referred to as "Bisphosphonate, 9" lacks a definitive structural identifier within the available information, the concept appears in the context of studies on bisphosphonate activity. For example, an "analog 9" was reported to inhibit human farnesyl pyrophosphate synthase (hFPPS), human geranylgeranyl pyrophosphate synthase (hGGPPS), and human decaprenyl diphosphate synthase (hDPPS) with nearly equal potency. mcgill.ca However, the focus here is on the inhibition of pathogen-specific DPPS.
The inhibition of M. tuberculosis DPPS by bisphosphonates disrupts the synthesis of cis-decaprenyl diphosphate, a crucial metabolite for the bacterium's survival due to its role in cell wall formation. osu.edu This mechanism highlights the potential of targeting pathogen-specific isoprenoid biosynthesis pathways with bisphosphonates as an antimicrobial strategy.
Detailed research findings, including inhibition values, provide quantitative evidence of the interaction between certain bisphosphonates and DPPS. The reported IC50 value for BPH-640 against M. tuberculosis DPPS is a key data point in understanding the potency of bisphosphonates against this target. acs.org
| Compound | Target Enzyme | Organism | IC50 (nM) |
| BPH-640 | Decaprenyl Diphosphate Synthase | Mycobacterium tuberculosis | 410 |
Note: The specific structural identity for "Bisphosphonate, 9" was not definitively provided in the consulted sources. The data presented for BPH-640 is based on its reported activity against M. tuberculosis DPPS.
Further research continues to explore the potential of bisphosphonates and their analogues as inhibitors of DPPS and other prenyltransferases in various pathogens, aiming to develop new therapeutic agents.
Design and Development of Novel Bisphosphonate Derivatives and Conjugates
Bisphosphonate-Mediated Targeted Delivery Systems
Bisphosphonate-mediated targeted delivery systems utilize the inherent affinity of bisphosphonates for bone mineral to direct therapeutic payloads to bone tissue. This approach is particularly relevant for treating bone-related diseases, including metabolic bone disorders and bone metastases. nih.govmdpi.comjst.go.jp By incorporating bisphosphonates into or onto drug carriers, researchers aim to achieve higher drug concentrations at the target site compared to traditional systemic administration. nih.govmdpi.com
Nanoparticle and Liposome Formulations
Nanoparticles and liposomes are versatile drug delivery vehicles that can be functionalized with bisphosphonates to achieve bone targeting. nih.govdovepress.commdpi.comnih.gov Bisphosphonates, such as alendronate or zoledronate, can be conjugated to the surface of these nanocarriers, allowing them to bind to the hydroxyapatite (B223615) in bone tissue. mdpi.comjst.go.jp This functionalization enhances the accumulation of the loaded drug at bone metastatic sites, which can lead to improved therapeutic efficacy. mdpi.com Studies have demonstrated the potential of bisphosphonate-conjugated nanoparticles in delivering various agents, including chemotherapeutics, to bone lesions, showing promise in inhibiting tumor growth and mitigating bone loss in preclinical models. nih.govmdpi.com The use of nanocarriers can also improve the solubility of poorly soluble drugs and protect them from degradation. nih.gov
Microspheres and Microcapsules
Microspheres and microcapsules also serve as carriers for bisphosphonates, offering potential for sustained and localized drug release in bone-related applications. dovepress.comnih.gov Various materials, including biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and inorganic materials like calcium phosphate (B84403), have been explored for the fabrication of bisphosphonate-loaded microspheres. google.comchsjournal.org For instance, calcium phosphate microspheres encapsulating bisphosphonate drugs like alendronate have been developed for local delivery in the treatment of osteoporosis. google.com These systems can be designed to release the encapsulated bisphosphonate over an extended period, which can be advantageous for maintaining therapeutic levels at the target site. chsjournal.org Research has investigated the encapsulation efficiency and in vitro release profiles of bisphosphonates from such microsphere formulations. chsjournal.org For example, alendronate sodium loaded PLGA microspheres fabricated by a double emulsion method showed controlled release over a prolonged period, although with an initial burst release. chsjournal.org
Bone Tissue Engineering Applications
Bisphosphonates are being increasingly integrated into bone tissue engineering strategies to enhance bone regeneration and address associated pathologies like bone tumors. nih.govdovepress.comnih.gov By combining bisphosphonates with scaffold materials used in bone tissue engineering, researchers aim to create constructs that not only support bone formation but also provide localized therapeutic effects. nih.govdovepress.com The incorporation of bisphosphonates into scaffolds can help to inhibit local bone resorption, promote bone formation, and potentially inhibit tumor growth in the bone microenvironment. dovepress.com This combined approach holds promise for repairing bone tissue defects while simultaneously providing a localized treatment for conditions affecting bone integrity. dovepress.com
Conjugation of Bisphosphonates with Bioactive Molecules
The direct chemical conjugation of bisphosphonates with other bioactive molecules is a strategy to impart bone-targeting capabilities to these molecules. nih.govnih.govdovepress.comopenpharmaceuticalsciencesjournal.com By forming a stable link between a bisphosphonate moiety and a therapeutic agent, the resulting conjugate can preferentially accumulate in bone tissue due to the bisphosphonate's affinity for hydroxyapatite. nih.govopenpharmaceuticalsciencesjournal.com This targeted delivery can potentially enhance the efficacy of the conjugated drug at bone-specific sites and reduce its exposure to non-target tissues. mdpi.commdpi.com
Fluoroquinolone Antibacterials
While the conjugation of bisphosphonates with various bioactive molecules has been explored, detailed research findings specifically on the conjugation of bisphosphonates with fluoroquinolone antibacterials were not prominently found in the consulted literature. The concept of conjugating antibacterials for targeted delivery exists, particularly in the context of treating bone infections like osteomyelitis, where bisphosphonates' bone affinity could be beneficial. nih.gov However, specific examples or detailed studies on bisphosphonate-fluoroquinolone conjugates were not a major focus of the search results.
Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Doxorubicin (B1662922), Bortezomib)
Conjugation of bisphosphonates with chemotherapeutic agents is a significant area of research, particularly for targeting bone metastases, a common complication of many cancers. nih.govdovepress.comopenpharmaceuticalsciencesjournal.commdpi.comresearchgate.net Chemotherapeutic drugs such as paclitaxel, doxorubicin, and bortezomib (B1684674) have been conjugated with bisphosphonates to enhance their delivery to bone tissue and bone-resident cancer cells. nih.govdovepress.comopenpharmaceuticalsciencesjournal.commdpi.comresearchgate.netacs.org This strategy aims to increase the drug concentration at the tumor site within the bone microenvironment, potentially leading to improved anti-tumor activity and reduced systemic toxicity compared to administering the chemotherapeutic agent alone. mdpi.commdpi.com
Studies have investigated the synergistic effects of combining bisphosphonates with chemotherapeutic agents, both as co-administered drugs and as conjugates. researchgate.net For example, polymers conjugated with both bisphosphonates and paclitaxel have been designed to combine the anti-mitotic effects of paclitaxel with the bone-targeting properties of bisphosphonates. openpharmaceuticalsciencesjournal.comresearchgate.net Direct conjugation of bisphosphonates with agents like bortezomib and doxorubicin has also been explored for targeting bone tissue or multiple myeloma cells. openpharmaceuticalsciencesjournal.commdpi.com Research findings suggest that these bisphosphonate-chemotherapeutic conjugates can exhibit enhanced efficacy against cancer cells, particularly in bone-related contexts. mdpi.com
Gamma-Secretase Inhibitor Analogs
Research into gamma-secretase inhibitors has been significant, particularly in the context of Alzheimer's disease due to gamma-secretase's role in the formation of amyloid-beta peptides labsolu.ca. However, directly inhibiting gamma-secretase can lead to significant side effects because the enzyme is involved in other crucial cellular functions labsolu.ca.
An alternative approach involves utilizing bisphosphonates for targeted delivery of therapeutic agents, including potentially gamma-secretase inhibitors, to specific sites to mitigate systemic toxicity. One study explored the development of a bone-targeted Notch inhibitor, which can act as a gamma-secretase inhibitor, by conjugating it with a bisphosphonate. This strategy aimed to deliver the inhibitor specifically to the bone marrow niche, reducing tumor growth and bone destruction in multiple myeloma without inducing the severe gastrointestinal toxicity associated with systemic gamma-secretase inhibition idrblab.net. This highlights the potential of bisphosphonates as a delivery platform for targeted therapy rather than acting as gamma-secretase inhibitor analogs themselves.
Dihydroxyflavone for Targeted Drug Delivery
Bisphosphonates have been investigated as a modality for targeted delivery of therapeutic agents to bone tissue due to their inherent affinity for bone mineral, such as hydroxyapatite wikipedia.orgwikidata.orgfishersci.camims.com. A notable application of this strategy is the targeted delivery of 7,8-Dihydroxyflavone (DHF), a tropomyosin receptor kinase B (TrkB) agonist, to the cochlear bone for the potential treatment of sensorineural hearing loss wikipedia.orgwikidata.orgfishersci.ca.
Local delivery of drugs like DHF to the inner ear presents a challenge wikipedia.orgwikidata.org. Studies have demonstrated that bisphosphonates administered to the round window membrane can penetrate and diffuse throughout the cochlea wikipedia.orgwikidata.org. Leveraging this, a bisphosphonate conjugate of DHF, referred to as Ris-DHF (a conjugate of Risedronate and DHF), was designed and synthesized wikipedia.orgwikidata.orgfishersci.ca.
Preliminary in vitro evaluations of Ris-DHF have shown promising neurotrophic activity. Ris-DHF was found to increase neurite outgrowth in vitro, and importantly, it maintained this ability even after binding to hydroxyapatite, which mimics bone mineral wikipedia.orgwikidata.orgfishersci.ca. Furthermore, Ris-DHF demonstrated the capacity to regenerate synapses in in vitro models using kainic acid-damaged cochlear organ of Corti explants with attached spiral ganglion neurons wikipedia.orgwikidata.orgfishersci.ca. These findings suggest that bisphosphonate-TrkB agonist conjugates like Ris-DHF hold promise as a novel approach for the targeted delivery of drugs to treat sensorineural hearing loss wikipedia.orgwikidata.orgfishersci.ca.
Prodrug Strategies for Bisphosphonate Derivatives
The therapeutic utility of bisphosphonates is often limited by their physicochemical properties, particularly their high negative charge at physiological pH. This characteristic leads to poor cell membrane permeability, limited oral absorption, and rapid sequestration to bone wikipedia.orgfishersci.cawikipedia.orgpharmakb.commims.com. To overcome these limitations and improve bioavailability and cellular uptake, various prodrug strategies have been developed wikipedia.orgfishersci.cawikipedia.orgpharmakb.commims.com.
Prodrug approaches typically involve temporarily masking the charged phosphonate (B1237965) groups with bioreversible lipophilic promoieties wikipedia.orgwikipedia.orgpharmakb.com. These modifications enhance the lipophilicity of the compound, facilitating passive diffusion across cell membranes. Once inside the body or target cells, the promoiety is cleaved by chemical or enzymatic processes, releasing the active bisphosphonate parent compound wikipedia.org.
An example of a bisphosphonate prodrug is tetrakis-pivaloyloxymethyl 2-(thiazole-2-ylamino)ethylidene-1,1-bisphosphonate (PTA). In vitro studies have shown that PTA is significantly more potent than zoledronate in stimulating Vγ2Vδ2 T cells to proliferate, lyse tumor cells, and secrete tumor necrosis factor-alpha (TNF-α) wikipedia.orgwikipedia.org. This enhanced activity is attributed to the improved cellular uptake of the lipophilic prodrug wikipedia.orgwikipedia.org. Another strategy explored to improve the oral bioavailability of bisphosphonates is their conjugation with endogenous carriers like bile acids fishersci.ca.
These prodrug strategies aim to improve the pharmacokinetic profile and cellular delivery of bisphosphonates, potentially expanding their applications beyond bone-targeted therapies to areas requiring intracellular activity or improved systemic exposure wikipedia.orgpharmakb.com.
Syntheses and Evaluations of Bis- and Trisphosphonates
The synthesis of bisphosphonates typically involves the formation of the characteristic P-C-P bond. Various methods have been developed for the synthesis of bisphosphonate derivatives, often starting from carboxylic acids or their derivatives oatext.comresearchgate.net.
Research also extends to the synthesis and evaluation of polyphosphonates with more than two phosphonate groups, such as trisphosphonates. A novel 2,3,3-Trisphosphonate (2,3,3-TriPP) has been synthesized and biologically evaluated oatext.comresearchgate.netuni.luherts.ac.ukresearchgate.net. This compound contains a geminal bisphosphonate unit along with an additional phosphoryl group in close proximity oatext.comherts.ac.uk. The synthesis of 2,3,3-TrisPP has been achieved through multi-step reactions, including the hydrolysis of trisphosphonic esters oatext.comresearchgate.netuni.lu.
In vitro evaluations comparing 2,3,3-TriPP to Etidronate, a known bisphosphonate, have been conducted to assess its biological effects on bone cells uni.luherts.ac.uk. Studies using osteoclastic cells demonstrated that 2,3,3-TriPP exhibited a cytotoxic effect with an LC50 value of 0.172 mg/mL uni.lu. Computational simulations suggested a high binding affinity between 2,3,3-TriPP and human farnesyl pyrophosphate synthase (hFPPS), an enzyme inhibited by nitrogen-containing bisphosphonates, indicating a potential mechanism of action through the mevalonate (B85504) pathway uni.lu. Furthermore, evaluations using preosteoblastic cells showed that 2,3,3-TriPP at concentrations between 0.01 and 0.1 mg/mL promoted high levels of osteoblast mineralization, suggesting a potential to facilitate bone regeneration uni.lu.
Advanced Research Perspectives and Future Directions in Bisphosphonate Science
Preclinical Investigations into Bisphosphonate Effects on Bone Quality and Microarchitecture
Preclinical studies utilizing various animal models, including ovariectomized rodents, dogs, and minipigs, have been instrumental in understanding the effects of bisphosphonates on bone quality and microarchitecture. These models are chosen for their resemblance to human osteoporotic conditions and allow for extensive testing of potential therapies. researchgate.netecmjournal.org Research has shown that bisphosphonate treatment can maintain or improve the quality, strength, and architecture of bone. nih.gov For instance, studies with ibandronate in preclinical models demonstrated preservation of bone quality regardless of dosing regimen, even at doses higher than therapeutic ones. nih.gov Positive relationships among bone mineral density (BMD), bone strength, and bone architecture have been consistently observed in these studies. nih.gov
However, some research also suggests that bisphosphonate-reduced bone resorption might decrease the efficiency of microdamage repair, potentially leading to increased damage density and impaired bone quality under certain conditions, particularly with long-term, high-dose treatment. researchgate.net The effects observed in preclinical models can vary depending on the specific bisphosphonate used, the animal species, the dose, duration of treatment, and the methods of testing. researchgate.net Animal models, such as those involving ovariectomy or glucocorticoid treatment in rodents, are crucial for studying the underlying mechanisms of bone loss and evaluating new treatments. oup.com Large animal models, like sheep and non-human primates, are also employed in more translational settings. oup.com
Mechanistic Research on Bisphosphonate Activity Beyond Osteoclast Inhibition
While the primary mechanism of action of bisphosphonates involves inhibiting osteoclast activity and inducing their apoptosis, research continues to uncover their effects on other bone cells, such as osteoblasts and osteocytes. frontiersin.orgnih.gov Nitrogen-containing bisphosphonates, for example, inhibit farnesyl pyrophosphate (FPP) synthase in the mevalonate (B85504) pathway, disrupting protein prenylation essential for osteoclast function. frontiersin.orgaacrjournals.org However, studies indicate that bisphosphonates can also directly influence osteoblast and osteocyte function. frontiersin.orgnih.gov
Bisphosphonates have been shown to directly promote osteoblast proliferation and differentiation, as well as enhance osteoblast survival by exerting anti-apoptotic effects. frontiersin.orgnih.gov This pro-survival effect appears to be dependent on the rapid induction of ERK phosphorylation. frontiersin.org Furthermore, bisphosphonates can modulate the expression of factors like RANKL and osteoprotegerin (OPG) in osteoblasts, contributing to their anti-osteoporosis effects. frontiersin.org They can also maintain osteocyte activity and protect against apoptosis induced by factors like glucocorticoids. frontiersin.orgnih.gov These effects on osteoblasts and osteocytes occur at significantly lower concentrations than those required to inhibit osteoclast activity, suggesting a separate mechanism. nih.gov The ability of bisphosphonates to inhibit apoptosis in osteoblasts and osteocytes, even with analogs lacking anti-resorptive activity, provides a basis for their beneficial actions beyond osteoclast inhibition. nih.gov
Elucidation of Non-Skeletal Effects in Preclinical Models (e.g., vascular calcification, anti-atherogenic effects, direct effects on cancer cells)
Preclinical studies are actively investigating the non-skeletal effects of bisphosphonates, exploring their potential roles in conditions beyond bone diseases. Research suggests that bisphosphonates may have beneficial effects on vascular calcification and atherosclerosis. researchgate.netnih.govnih.gov Animal models have indicated that nitrogen-containing bisphosphonates can inhibit the calcification of arteries and cardiac valves. nih.gov For instance, studies in rat models of warfarin-related calcification showed that alendronate and ibandronate inhibited arterial and valvular calcification at doses comparable to those affecting bone resorption. nih.gov Ibandronate also prevented artery calcifications in uremic rats. nih.gov These anti-atherogenic effects may be related to the uptake of nitrogen-containing bisphosphonates by macrophages and monocytes, disrupting the mevalonate pathway within these cells. researchgate.netnih.gov
Furthermore, preclinical studies have explored the direct effects of bisphosphonates on cancer cells. Bisphosphonates appear to exert protective effects on vascular smooth muscle cells and endothelial cells and may have direct cytotoxic effects on cancer cells. researchgate.netnih.gov In vitro and in vivo models have provided increasing evidence of the anti-tumor effects of bisphosphonates, supporting their potential role beyond treating cancer-induced bone disease. nih.gov These effects include reducing tumor burden in various model systems, although high and/or repeated dosing and early intervention may be required. nih.gov Bisphosphonates have been shown to be particularly effective at reducing tumor growth when used in combination with agents that directly target cancer cells. nih.gov The effects of bisphosphonates on breast tumors, for example, are not limited to bone and can involve modulating the tumor microenvironment. nih.gov
Optimization of Bisphosphonate Design for Specific Cellular Targets and Pathways
Optimization of bisphosphonate design is a key area of research aimed at enhancing their specificity and efficacy for particular cellular targets and pathways. The core P-C-P structure provides a scaffold for introducing various substituents, allowing for pharmacomodulation. mdpi.com The potency of nitrogen-containing bisphosphonates, for instance, is highly dependent on their inhibitory activity against FPPS. oup.com
Novel approaches involve conjugating bisphosphonates to other molecules to create targeted delivery systems. dovepress.comnih.govresearchgate.net This "target-and-release" strategy utilizes the high affinity of bisphosphonates for bone mineral to deliver therapeutic agents specifically to bone tissue or bone-associated sites like tumors or infections. dovepress.comnih.govresearchgate.net Examples include conjugating bisphosphonates to anticancer drugs like bortezomib (B1684674) or antibiotics like ciprofloxacin (B1669076) to enhance their delivery to bone tumors or osteomyelitis biofilms, respectively. nih.govresearchgate.net Preclinical studies using these bone-targeted strategies have shown improved efficacy and potentially reduced off-target effects. nih.govresearchgate.net Researchers are also exploring the development of novel lipophilic bisphosphonate derivatives with altered pharmacokinetics and potential for targeting beyond bone. researchgate.netwikipedia.org
Exploration of Bisphosphonate Combinatorial Approaches with Other Agents in Research Models
The exploration of combinatorial approaches involving bisphosphonates and other therapeutic agents in research models is a significant area aimed at improving treatment outcomes. Preclinical studies have investigated combining bisphosphonates with various drugs for both bone diseases and cancer. nih.govresearchgate.netoup.comnih.gov
In osteoporosis research models, combining bisphosphonates with anabolic agents like parathyroid hormone (PTH) has yielded mixed results, with some studies showing improved bone acquisition compared to monotherapy. oup.com Research is exploring factors that can enhance the efficacy of such combinations, such as disabling genes like Nmp4, which has been shown to amplify the response to PTH and improve the effects of combining PTH with anticatabolic drugs like alendronate and zoledronate in mice. oup.com
In cancer models, combining bisphosphonates with chemotherapy agents has shown promise in reducing tumor growth, particularly in bone metastatic disease. nih.govresearchgate.netnih.gov For example, combining zoledronate with doxorubicin (B1662922) substantially inhibited tumor burden in a breast cancer bone metastasis model. nih.gov Combining bisphosphonates with antibiotics is also being investigated for treating bone infections like osteomyelitis, utilizing the bone-targeting ability of bisphosphonates to deliver antibiotics to the site of infection. researchgate.net Preclinical studies have demonstrated enhanced therapeutic effects with bisphosphonate-antibiotic conjugates compared to antibiotics alone. researchgate.net
Development of Next-Generation Bisphosphonate Analogs with Enhanced Specificity and Efficacy
The development of next-generation bisphosphonate analogs focuses on creating compounds with enhanced specificity, efficacy, and potentially novel mechanisms of action. This involves modifying the chemical structure to improve properties like bone binding affinity, cellular uptake, and inhibitory activity against specific enzymes or pathways. mdpi.comwikipedia.org
The evolution of bisphosphonates from first-generation simple molecules to second- and third-generation nitrogen-containing compounds with increased potency highlights the impact of structural modifications. wikipedia.orgnih.gov Research is exploring heterocyclic structures containing nitrogen, which have shown improved activity. wikipedia.org Novel bisphosphonate-ligand conjugates are being designed to target specific sites or molecules, such as a novel bisphosphonate-ligand conjugate (NBLC) modeled for bone-targeted lead chelation and suppression of osteoclast activity. urncst.com This NBLC demonstrated higher potency as an FPPS inhibitor in modeling studies compared to conventional bisphosphonates. urncst.com
Furthermore, researchers are developing bisphosphonates with more lipophilic characteristics, which may operate through slightly different mechanisms and show potential as tumor suppressants, even if they have less affinity for bone minerals. wikipedia.org The aim is to create "magic bullets" for bone diseases and potentially other conditions by designing bisphosphonates or bisphosphonate conjugates with improved targeting and therapeutic profiles. researchgate.net
Addressing Knowledge Gaps in Bisphosphonate Pharmacokinetics and Pharmacodynamics in Animal Models
Despite extensive research, knowledge gaps remain in fully understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of bisphosphonates in animal models, which is crucial for optimizing dosing regimens and translating findings to humans. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Bisphosphonates are known for their poor oral absorption and selective uptake by the skeleton, with the remainder excreted in urine. nih.govresearchgate.netresearchgate.nettandfonline.com Their action occurs at the bone surface where they are taken up by osteoclasts. nih.govresearchgate.netresearchgate.net
A key challenge in PK/PD studies is accurately accounting for the amount of bisphosphonate bound to the skeleton. nih.govresearchgate.netresearchgate.net Technical difficulties in measuring bisphosphonate concentrations in biological fluids have also hampered research. nih.govresearchgate.netresearchgate.net While biochemical markers of bone resorption can provide insights into the pharmacodynamic response, limited data are available for developing comprehensive PK/PD models that can predict the response to different treatment regimens. nih.govresearchgate.netresearchgate.net
Nonetheless, recent efforts are focused on developing PK/PD models to optimize intermittent dosing regimens, aiming for improved convenience and adherence while maintaining efficacy. nih.govresearchgate.netresearchgate.net Animal models of kidney disease are also used to study the effects of impaired renal function on bisphosphonate accumulation in bone and potential toxicity, as bisphosphonates are excreted unmetabolized by the kidneys. nih.gov While in vitro studies suggest potential negative effects of high bisphosphonate concentrations on bone cells, there is a lack of animal data directly correlating accumulation levels with these in vitro findings. nih.gov Addressing these PK/PD knowledge gaps in animal models is essential for the rational design and development of future bisphosphonate therapies.
Q & A
Q. What methodological considerations are critical when designing clinical studies to compare bisphosphonate regimens for osteoporosis?
To ensure robust comparisons, adopt a three-step framework for research question prioritization: (1) gather uncertainties from clinical guidelines and existing studies (e.g., the "Blast Off" program), (2) refine questions via stakeholder engagement (clinicians, patients, policymakers), and (3) prioritize using modified nominal group techniques in structured workshops . Incorporate longitudinal data collection to track fracture incidence, bone mineral density (BMD) changes, and adverse events over ≥5 years. Use stratified randomization to account for variables like baseline BMD, comorbidities, and prior bisphosphonate exposure .
Q. How should researchers address conflicting efficacy data between bisphosphonates and other antiresorptive agents (e.g., denosumab) in hypercalcemia management?
Conduct mediation analysis to distinguish total effects (overall clinical impact) from direct effects (mechanism-specific actions). For example, bisphosphonates may show null direct effects on hypercalcemia resolution if their action is fully mediated through biomarkers like bone turnover markers (BTMs). Use structural equation modeling (SEM) to quantify mediation pathways and clarify contradictory trial outcomes .
Q. What are best practices for ensuring methodological rigor in qualitative studies on bisphosphonate acceptability?
Apply the Critical Appraisal Skills Programme (CASP) tool to assess study quality. Key criteria include: clear research aims, appropriate recruitment strategies, rigorous data analysis (e.g., thematic coding with inter-rater reliability checks), and explicit ethical considerations. For example, only 38% of studies in a systematic review met all CASP criteria due to insufficient documentation of researcher-participant dynamics or data saturation .
Advanced Research Questions
Q. How can mediation analysis resolve paradoxes in bisphosphonate trial outcomes (e.g., reduced fracture risk but unchanged BMD)?
Mediation analysis disentangles mechanistic pathways. For instance, bisphosphonates may reduce fractures via non-BMD mechanisms (e.g., collagen cross-link stabilization). Design trials with dual primary endpoints: (1) fracture incidence (total effect) and (2) BMD/BTM changes (mediators). Use counterfactual frameworks to estimate natural indirect effects, ensuring statistical models adjust for time-varying confounders .
Q. What strategies optimize longitudinal data collection for bisphosphonate safety profiling in rare adverse events (e.g., atypical femoral fractures)?
Implement nested case-control studies within large cohorts (e.g., ≥40,000 patients) to enhance statistical power. Link electronic health records with national registries (e.g., arthroplasty databases) to track long-term outcomes. For rare events, apply penalized regression models to mitigate overfitting and report incidence rates with 95% confidence intervals .
Q. How do genetic polymorphisms influence bisphosphonate pharmacokinetics, and how can this be modeled preclinically?
Use genome-wide association studies (GWAS) to identify variants in CYP450 or ANO5 genes associated with drug metabolism. Validate findings in 3D bone organoid models treated with bisphosphonate 9, measuring gene expression (RNA-seq) and drug accumulation (LC-MS/MS). Compare results to human pharmacokinetic data from phase I trials .
Q. What integrative approaches are needed for multi-omics analysis of bisphosphonate-induced osteoclast inhibition?
Combine transcriptomics (single-cell RNA-seq of osteoclast precursors), proteomics (phosphoproteome profiling), and metabolomics (NMR-based metabolite tracking) to map signaling pathways. Validate targets (e.g., RANKL, NFATc1) using CRISPR-Cas9 knockouts in murine models. Employ pathway enrichment tools (e.g., DAVID, Metascape) to identify hub genes .
Methodological Guidance
Q. How can researchers standardize in vitro models for assessing bisphosphonate 9’s pharmacodynamic effects?
Use primary human osteoclasts differentiated from CD14+ monocytes with M-CSF/RANKL. Standardize culture conditions (e.g., 10 nM bisphosphonate 9, 7-day treatment) and quantify resorption pits via calcium release assays or confocal microscopy. Include controls for pH and serum protein binding, which alter drug bioavailability .
What frameworks prioritize research questions in bisphosphonate therapy using stakeholder-driven approaches?
Adopt the James Lind Alliance methodology: (1) collate uncertainties from systematic reviews and patient surveys, (2) host consensus workshops with clinicians/public contributors to rank questions, and (3) validate priorities via Delphi rounds. For example, stakeholders prioritized "optimal dosing intervals" and "long-term adherence strategies" in the Blast Off study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
